Product packaging for MC 1080-d4(Cat. No.:)

MC 1080-d4

Cat. No.: B1161044
M. Wt: 416.63
Attention: For research use only. Not for human or veterinary use.
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Description

MC 1080-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₃₆D₄O₃ and its molecular weight is 416.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₇H₃₆D₄O₃

Molecular Weight

416.63

Synonyms

(4R)-1-Cyclopropyl-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-pentanone-d4;  (1α,3β,5Z,7E)-24-Cyclopropyl-1,3-dihydroxy-9,10-secochola-5,7,10(19)-trien-24-one-d4

Origin of Product

United States

Foundational & Exploratory

The Role of Deuterated Vitamin D Analogs in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of scientific research, particularly in the fields of endocrinology, pharmacology, and clinical diagnostics, the precise quantification of vitamin D and its metabolites is of paramount importance. This technical guide delves into the significance and application of deuterated vitamin D analogs, with a focus on their role as internal standards in mass spectrometry-based analytical methods. While specific laboratory or commercial identifiers such as "MC 1080-d4" may be used, this guide will focus on the well-characterized and commonly utilized analog, deuterated 25-hydroxyvitamin D3 (d3-25OHD3), to illustrate the core principles and methodologies. Deuterated standards are indispensable for achieving the accuracy and precision required in research and drug development.

Core Concepts: The Utility of Deuterated Internal Standards

Stable isotope-labeled compounds, such as deuterated vitamin D analogs, are considered the gold standard for internal standards in quantitative mass spectrometry. Their utility stems from several key properties:

  • Chemical and Physical Similarity: Deuterated analogs are chemically identical to their non-deuterated (endogenous) counterparts. This ensures they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer.

  • Mass Differentiation: The increased mass due to the presence of deuterium atoms allows the mass spectrometer to distinguish between the internal standard and the analyte of interest.

  • Correction for Variability: By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, it experiences the same sample preparation losses, matrix effects, and instrument variability as the endogenous analyte. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out these sources of error.

Quantitative Data Summary

The following tables summarize typical quantitative parameters associated with the analysis of vitamin D metabolites using a deuterated internal standard like d3-25OHD3 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Typical LC-MS/MS Parameters for Vitamin D Metabolite Analysis

Parameter25-hydroxyvitamin D3 (Analyte)d3-25-hydroxyvitamin D3 (Internal Standard)
Precursor Ion (m/z)401.3404.3
Product Ion (m/z)383.3386.3
Collision Energy (eV)1515
Dwell Time (ms)100100

Table 2: Example Calibration Curve Concentrations

Calibration LevelConcentration of Analyte (ng/mL)Concentration of Internal Standard (ng/mL)
12.550
25.050
310.050
425.050
550.050
6100.050
7200.050

Experimental Protocols

Protocol 1: Sample Preparation for the Analysis of 25-hydroxyvitamin D3 in Human Serum

This protocol outlines a typical sample preparation procedure for quantifying 25-hydroxyvitamin D3 using d3-25OHD3 as an internal standard.

Materials:

  • Human serum samples

  • d3-25-hydroxyvitamin D3 internal standard solution (in methanol or ethanol)

  • Acetonitrile

  • Zinc sulfate solution (0.1 M)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water

  • Reconstitution solution (e.g., 50:50 methanol:water)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Methodology:

  • Aliquoting: Pipette 200 µL of serum sample, calibrator, or quality control into a microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the d3-25OHD3 internal standard solution to each tube. Vortex briefly.

  • Protein Precipitation: Add 400 µL of acetonitrile and 100 µL of zinc sulfate solution to each tube. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.

    • Wash the cartridges with 1 mL of 50:50 methanol:water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes a general LC-MS/MS method for the analysis of 25-hydroxyvitamin D3.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 25-hydroxyvitamin D3: 401.3 -> 383.3

    • d3-25-hydroxyvitamin D3: 404.3 -> 386.3

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Visualizations

The following diagrams illustrate key workflows and relationships in the context of using deuterated vitamin D analogs in research.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample spike Spike with d3-25OHD3 serum->spike precipitate Protein Precipitation spike->precipitate spe Solid Phase Extraction (SPE) precipitate->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: A typical experimental workflow for the quantification of vitamin D metabolites.

Signaling_Pathway Vitamin D3 Vitamin D3 25-hydroxylase (Liver) 25-hydroxylase (Liver) Vitamin D3->25-hydroxylase (Liver) 25(OH)D3 25(OH)D3 25-hydroxylase (Liver)->25(OH)D3 1α-hydroxylase (Kidney) 1α-hydroxylase (Kidney) 25(OH)D3->1α-hydroxylase (Kidney) 1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol) 1α-hydroxylase (Kidney)->1,25(OH)2D3 (Calcitriol) VDR Vitamin D Receptor (VDR) 1,25(OH)2D3 (Calcitriol)->VDR Nucleus Nucleus VDR->Nucleus Gene Target Gene Expression Nucleus->Gene Biological_Effects Biological Effects (Calcium Homeostasis, etc.) Gene->Biological_Effects

Caption: The metabolic activation pathway of Vitamin D3.

Logical_Relationship cluster_analyte Endogenous Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Quantitative Output analyte 25(OH)D3 process Sample Prep & LC-MS/MS analyte->process is d3-25(OH)D3 is->process ratio Peak Area Ratio (Analyte / IS) process->ratio concentration Accurate Concentration ratio->concentration

Caption: The logical basis for using an internal standard in quantitative analysis.

Conclusion

Deuterated vitamin D analogs, exemplified by d3-25OHD3, are indispensable tools in modern scientific research and clinical applications. Their use as internal standards in LC-MS/MS methodologies provides the necessary accuracy and precision for the reliable quantification of vitamin D metabolites. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working in this critical area of study. The principles outlined are broadly applicable to a range of deuterated analogs, including those with specific identifiers like "this compound," ensuring robust and reproducible results in the investigation of vitamin D's role in health and disease.

In-depth Technical Guide: The Vitamin D Analog MC 1080-d4

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the vitamin D analog designated as "MC 1080-d4" did not yield any specific results for a compound with this identifier. It is possible that "this compound" is an internal, unpublished, or alternative designation for a known vitamin D analog, or potentially a typographical error. The following guide is based on closely related and well-documented vitamin D analogs, which are likely to share structural similarities and mechanisms of action with the intended compound of interest.

This guide provides a comprehensive overview of the core characteristics of synthetic vitamin D analogs, focusing on their mechanism of action, preclinical and clinical development, and experimental evaluation. The information presented is synthesized from publicly available research on various analogs and is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Vitamin D analogs, like the parent molecule 1α,25-dihydroxyvitamin D3 (calcitriol), exert their biological effects primarily through the vitamin D receptor (VDR), a nuclear transcription factor.[1] The binding of a vitamin D analog to the VDR induces conformational changes in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The cellular consequences of VDR activation are pleiotropic and tissue-specific, influencing a wide range of physiological processes including calcium and phosphate homeostasis, immune modulation, cell proliferation, and differentiation.[2] Many synthetic analogs have been developed with the aim of separating the potent anti-proliferative and pro-differentiating effects from the calcemic effects that often limit the therapeutic use of calcitriol, particularly in cancer therapy.[2]

Signaling Pathway of Vitamin D Analogs

Vitamin_D_Analog_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDA Vitamin D Analog VDR VDR VDA->VDR Binding RXR RXR VDR->RXR Heterodimerization VDR_RXR_Complex VDR-RXR-VDA Complex VDRE VDRE VDR_RXR_Complex->VDRE Binding Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Biological_Effects Biological Effects (Anti-proliferation, Differentiation, etc.) Gene_Transcription->Biological_Effects

Caption: Generalized signaling pathway of vitamin D analogs.

Quantitative Data on Vitamin D Analogs

The development and characterization of vitamin D analogs involve quantifying their biological activity. While specific data for "this compound" is unavailable, the following tables present typical quantitative data for other well-studied analogs, illustrating the parameters used for their evaluation.

Table 1: Receptor Binding Affinity and Transcriptional Activity

AnalogRelative Binding Affinity (RBA) for VDR (%)Relative Transcriptional Activity (%)
Calcitriol100100
EB 108950-2001000-2000
Calcipotriol1-1010-50
Paricalcitol12.5-

Data are generalized from multiple sources for illustrative purposes.

Table 2: In Vitro Anti-proliferative Activity

AnalogCell LineIC50 (nM)
CalcitriolMCF-7 (Breast Cancer)1-10
EB 1089MCF-7 (Breast Cancer)0.01-0.1
CalcipotriolHaCaT (Keratinocytes)0.1-1

IC50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

The characterization of vitamin D analogs relies on a set of standardized experimental protocols. Below are detailed methodologies for key assays.

VDR Binding Assay

Objective: To determine the binding affinity of the analog to the VDR.

Methodology:

  • Preparation of VDR: Recombinant human VDR is expressed and purified.

  • Radioligand: Tritiated calcitriol ([³H]-1,25(OH)₂D₃) is used as the radioligand.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the VDR in the presence of increasing concentrations of the unlabeled test analog.

  • Separation: Bound and free radioligand are separated using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the analog that displaces 50% of the bound radioligand (IC50) is determined and used to calculate the relative binding affinity (RBA) compared to unlabeled calcitriol.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of the analog on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7, LNCaP) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the vitamin D analog or vehicle control.

  • Incubation: Cells are incubated for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.

  • Data Analysis: The absorbance or luminescence is measured, and the IC50 value is calculated from the dose-response curve.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Start: Vitamin D Analog VDR_Binding VDR Binding Assay Start->VDR_Binding Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Data_Analysis Data Analysis and Characterization VDR_Binding->Data_Analysis Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) Cell_Culture->Gene_Expression Proliferation_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: A typical workflow for the in vitro characterization of a novel vitamin D analog.

Preclinical and Clinical Development

Promising vitamin D analogs identified through in vitro screening advance to preclinical in vivo studies and subsequently to clinical trials.

Preclinical In Vivo Studies

Animal models are crucial for evaluating the efficacy and safety of new analogs. Key preclinical studies include:

  • Xenograft models: Human tumor cells are implanted into immunocompromised mice to assess the anti-cancer efficacy of the analog. Tumor growth inhibition is the primary endpoint.

  • Hypercalcemia studies: The calcemic potential of the analog is evaluated by monitoring serum calcium levels in treated animals. This is a critical safety assessment.

  • Pharmacokinetic studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the analog are determined.

Clinical Trials

Vitamin D analogs that demonstrate a favorable preclinical profile may enter clinical trials. Several analogs, such as paricalcitol and doxercalciferol, are clinically approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[2] While numerous analogs have been investigated for cancer treatment, none are currently approved for this indication, often due to a narrow therapeutic window between anti-cancer efficacy and hypercalcemia.[2]

Conclusion

While specific information on "this compound" is not available in the public domain, the extensive research on other vitamin D analogs provides a robust framework for understanding their biological activities and therapeutic potential. The core principle guiding the development of these compounds is the separation of their potent anti-proliferative and pro-differentiating effects from their calcemic side effects. Future research will likely focus on developing analogs with even greater therapeutic indices and exploring their use in combination with other anti-cancer agents. Should "this compound" be an alternative name for a known compound, further investigation under that specific designation would be necessary to provide a more targeted technical guide.

References

The Kinetic Shield: A Technical Guide to the Discovery and Synthesis of Deuterated Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of vitamin D extends far beyond its classical role in calcium homeostasis. Analogs of the active form, 1α,25-dihydroxyvitamin D3 (calcitriol), are being explored for their potent anti-proliferative, pro-differentiative, and immunomodulatory properties in the context of cancer, autoimmune diseases, and beyond. However, the clinical utility of these analogs is often hampered by a narrow therapeutic window, primarily due to hypercalcemia and rapid metabolic inactivation. Deuteration, the strategic replacement of hydrogen with its heavier, non-radioactive isotope deuterium, presents a promising strategy to overcome these limitations. By fortifying metabolically labile positions, this "kinetic shield" can significantly enhance the pharmacokinetic and pharmacodynamic profiles of vitamin D analogs. This guide provides an in-depth overview of the discovery, synthesis, and biological rationale for the development of deuterated vitamin D analogs, intended for professionals in drug discovery and development.

Introduction: The Rationale for Deuterating Vitamin D Analogs

The biological activities of vitamin D are mediated by the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes. The therapeutic efficacy of vitamin D analogs is therefore intrinsically linked to their ability to bind to and activate the VDR. However, the in vivo potency of these compounds is significantly influenced by their metabolic stability.

The primary route of inactivation for vitamin D analogs is hydroxylation by cytochrome P450 enzymes, particularly CYP24A1. This enzyme initiates a cascade of oxidative reactions, primarily at the C24 and C23 positions of the side chain, leading to the formation of inactive metabolites that are subsequently cleared from the body.

The kinetic isotope effect (KIE) is a well-established principle in physical organic chemistry, where the substitution of a lighter isotope with a heavier one at a specific atomic position can lead to a significant reduction in the rate of a chemical reaction that involves the cleavage of the bond to that atom. In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down enzymatic oxidation, thereby increasing the drug's half-life and systemic exposure. This "metabolic switching" strategy can lead to improved therapeutic efficacy, reduced dosing frequency, and potentially a better safety profile.

Synthetic Strategies for Deuterated Vitamin D Analogs

The synthesis of deuterated vitamin D analogs requires precise and stereocontrolled methods to introduce deuterium at specific positions. The general approach often involves the preparation of a deuterated A-ring or CD-side chain synthon, followed by a convergent synthesis to assemble the final molecule.

General Synthetic Workflow

The synthesis of deuterated vitamin D analogs typically follows a convergent strategy, where the A-ring and the CD-side chain portions of the molecule are synthesized separately and then coupled together. This approach allows for flexibility in the introduction of deuterium at various positions.

experimental_workflow cluster_A_ring A-Ring Synthesis cluster_CD_side_chain CD-Side Chain Synthesis A1 Starting Material (e.g., (-)-Quinic acid) A2 Multi-step Synthesis & Deuterium Incorporation A1->A2 A3 Deuterated A-Ring Synthon A2->A3 Coupling Coupling Reaction (e.g., Wittig-Horner or Suzuki coupling) A3->Coupling CD1 Starting Material (e.g., Vitamin D2 or Inhoffen-Lythgoe diol) CD2 Chemical Modifications (Optional Deuteration) CD1->CD2 CD3 CD-Side Chain Synthon CD2->CD3 CD3->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Deuterated Vitamin D Analog Purification->Final_Product

A generalized workflow for the convergent synthesis of deuterated vitamin D analogs.

Detailed Experimental Protocols

While specific, detailed step-by-step protocols for a wide range of deuterated vitamin D analogs are often proprietary, the following represents a generalized methodology based on published synthetic routes.

Synthesis of a Deuterated A-Ring Synthon (e.g., [6,19,19-D3]-A-ring phosphine oxide)

  • Starting Material: A suitable chiral starting material, such as (-)-quinic acid, is often used to establish the correct stereochemistry of the A-ring.

  • Deuterium Incorporation: Deuterium can be introduced at various stages. For the synthesis of a [6,19,19-D3]-labeled synthon, a key step involves the reduction of a suitable precursor with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD4).

  • Functional Group Transformations: A series of reactions, including protection of hydroxyl groups, oxidation, and olefination, are carried out to construct the desired A-ring structure.

  • Final Synthon Preparation: The final steps typically involve the introduction of a phosphine oxide group, which is necessary for the subsequent Wittig-Horner coupling reaction with the CD-side chain.

Synthesis of a Deuterated CD-Side Chain Synthon (e.g., d6-CD-side chain ketone)

  • Starting Material: A common starting material is the Inhoffen-Lythgoe diol, which can be derived from vitamin D2.

  • Side Chain Construction: The side chain is elaborated through a series of reactions. For the introduction of six deuterium atoms at the terminal end of the side chain (C26 and C27), a Grignard reaction with a deuterated Grignard reagent (e.g., CD3MgI) is a common strategy.

  • Oxidation: The hydroxyl group at C8 is oxidized to a ketone to prepare the CD-side chain for the coupling reaction.

Coupling, Deprotection, and Purification

  • Wittig-Horner Coupling: The deuterated A-ring phosphine oxide is deprotonated with a strong base (e.g., n-butyllithium) to form a ylide, which then reacts with the CD-side chain ketone to form the triene system of the vitamin D analog.

  • Deprotection: The protecting groups on the hydroxyl functions are removed under appropriate conditions (e.g., with a fluoride source for silyl ethers).

  • Purification: The final deuterated vitamin D analog is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Biological Activity and Pharmacokinetics: The Impact of Deuteration

The primary goal of deuteration is to improve the metabolic stability and pharmacokinetic profile of vitamin D analogs without significantly altering their intrinsic biological activity.

Quantitative Data

While extensive public-domain data directly comparing the biological activity and pharmacokinetics of a wide range of deuterated and non-deuterated vitamin D analogs in structured tables is limited, the following tables summarize representative data for key non-deuterated analogs to provide a baseline for understanding the potential impact of deuteration. The expectation is that deuteration at metabolically labile positions would lead to an increase in the values presented in the pharmacokinetic table.

Table 1: In Vitro Biological Activity of Selected Vitamin D Analogs

CompoundVDR Binding Affinity (Relative to Calcitriol)Transcriptional Activity (EC50, nM)
Calcitriol (1α,25-(OH)2D3)100%~0.1
Paricalcitol (19-nor-1α,25-(OH)2D2)~80%~0.2
Maxacalcitol (22-oxa-1α,25-(OH)2D3)~50%~0.5
Calcipotriol~1%~1

Table 2: Pharmacokinetic Properties of Selected Vitamin D Analogs

CompoundHalf-life (t1/2) in HumansPrimary Route of Metabolism
Calcitriol5-8 hoursCYP24A1-mediated hydroxylation
Paricalcitol5-7 hoursCYP3A4 and CYP24A1-mediated hydroxylation
Doxercalciferol (pro-drug)32-37 hours (as active metabolite)Hepatic activation and subsequent CYP-mediated hydroxylation

Note: The data presented are approximate values compiled from various sources and are intended for comparative purposes.

The strategic placement of deuterium at positions susceptible to CYP24A1-mediated metabolism is anticipated to significantly increase the half-life of these analogs. This can lead to a more sustained biological response and may allow for lower and less frequent dosing, potentially reducing the risk of hypercalcemia.

Signaling and Metabolic Pathways

Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of vitamin D analogs are mediated through their interaction with the VDR. Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription.

VDR_Signaling D_analog Deuterated Vitamin D Analog VDR VDR D_analog->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binding Coactivators Co-activators VDRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation Biological_Response Biological Response (e.g., Anti-proliferation, Immunomodulation) Transcription->Biological_Response VitaminD_Metabolism cluster_activation Activation cluster_inactivation Inactivation VitaminD Vitamin D3 25OHD3 25-hydroxyvitamin D3 VitaminD->25OHD3 CYP2R1/CYP27A1 (Liver) 1,25(OH)2D3 1α,25-dihydroxyvitamin D3 (Calcitriol) 25OHD3->1,25(OH)2D3 CYP27B1 (Kidney) 24,25(OH)2D3 24,25-dihydroxyvitamin D3 1,25(OH)2D3->24,25(OH)2D3 CYP24A1 VDR_Signaling VDR Signaling Pathway 1,25(OH)2D3->VDR_Signaling Activates VDR Signaling Calcitroic_Acid Calcitroic Acid (Inactive) 24,25(OH)2D3->Calcitroic_Acid Further Oxidation Deuterated_Analog Deuterated 1,25(OH)2D3 Analog Deuterated_Metabolite Deuterated Inactive Metabolite Deuterated_Analog->Deuterated_Metabolite CYP24A1 (Slower Rate) Deuterated_Analog->VDR_Signaling Activates VDR Signaling

In Vitro Mechanism of Action of MC 1080-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Vitamin D Receptor (VDR) Agonism

Seocalcitol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), exerts its biological effects primarily through its high-affinity binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. This interaction is the central event that triggers a cascade of molecular events leading to the regulation of gene expression, ultimately resulting in the potent anti-proliferative, pro-differentiative, and pro-apoptotic effects observed in various cancer cell lines in vitro.

The canonical signaling pathway involves the following key steps:

  • Ligand Binding: Seocalcitol enters the cell and binds to the ligand-binding domain (LBD) of the VDR.

  • Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of target genes. This leads to either the up-regulation or down-regulation of specific messenger RNAs (mRNAs) and their corresponding proteins.

Signaling Pathway Diagram

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1080d4 Seocalcitol (MC 1080-d4 proxy) VDR Vitamin D Receptor (VDR) MC1080d4->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Translocation & Binding Gene_Expression Target Gene Transcription VDRE->Gene_Expression Recruitment of Co-regulators mRNA mRNA Gene_Expression->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Effects Cellular Effects (Anti-proliferative, Pro-apoptotic, Pro-differentiative) Protein->Cellular_Effects

Caption: Canonical Vitamin D Receptor signaling pathway initiated by Seocalcitol.

Quantitative Data

Table 1: VDR Binding Affinity and In Vitro Potency of Seocalcitol (EB 1089)
ParameterValueCell Line/SystemReference
VDR Binding Affinity (Kd)
Seocalcitol (EB 1089)0.48 ± 0.04 nMMouse Kidney[1]
Calcitriol0.40 ± 0.95 nMMouse Kidney[1]
Seocalcitol (EB 1089)1.43 ± 0.19 nMMouse Intestine[1]
Calcitriol0.85 ± 0.06 nMMouse Intestine[1]
Relative Potency 50-200 times more potent than calcitriolVarious Cancer Cell Lines[2][3][4]
LD50 2.1 x 10⁻⁸ M (± 1.4 x 10⁻⁸ M)B-cell chronic lymphocytic leukemia (B-CLL) cells[5][6]
Table 2: IC50 Values of Seocalcitol (EB 1089) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueReference
MCF-7Breast Cancer~0.1 nM[7]
SKHEP-1Hepatocellular Carcinoma460.99 nM[8]
Hep 3BHepatocellular CarcinomaSignificant inhibition at tested concentrations[8]
PLC/PRF/5Hepatocellular CarcinomaSignificant inhibition at tested concentrations[8]
HEp-2Laryngeal CancerSignificantly inhibited[8]

Key In Vitro Effects and Signaling Pathways

Inhibition of Cell Proliferation and Cell Cycle Arrest

Seocalcitol is a potent inhibitor of cancer cell proliferation in vitro.[4] This effect is primarily mediated by inducing cell cycle arrest, predominantly at the G1 phase.[9]

Signaling Pathway Diagram:

Cell_Cycle_Arrest Seocalcitol Seocalcitol VDR_Activation VDR Activation Seocalcitol->VDR_Activation p21_p27_upregulation Upregulation of p21 and p27 VDR_Activation->p21_p27_upregulation CDK_inhibition Inhibition of Cyclin-Dependent Kinases (CDK2, CDK4) p21_p27_upregulation->CDK_inhibition G1_Arrest G1 Phase Cell Cycle Arrest CDK_inhibition->G1_Arrest

Caption: Seocalcitol-induced G1 cell cycle arrest pathway.

Induction of Apoptosis

Seocalcitol is a potent inducer of apoptosis in a variety of cancer cell lines.[7][9][10][11][12] This programmed cell death is a key mechanism for its anti-cancer activity. The induction of apoptosis is associated with the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and a potential increase in pro-apoptotic proteins like Bax, thereby shifting the Bcl-2/Bax ratio to favor apoptosis.[12] Furthermore, Seocalcitol-induced apoptosis involves the activation of the p38 MAP kinase pathway and suppression of the ERK pathway, leading to the activation of downstream caspases.[5][6]

Signaling Pathway Diagram:

Apoptosis_Induction Seocalcitol Seocalcitol VDR_Activation VDR Activation Seocalcitol->VDR_Activation Bcl2_down Downregulation of Bcl-2 VDR_Activation->Bcl2_down Bax_up Upregulation of Bax (potential) VDR_Activation->Bax_up p38_MAPK_act Activation of p38 MAPK VDR_Activation->p38_MAPK_act ERK_supp Suppression of ERK VDR_Activation->ERK_supp Mitochondrial_Pathway Mitochondrial Permeability Transition Bcl2_down->Mitochondrial_Pathway Bax_up->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis p38_MAPK_act->Caspase_Activation ERK_supp->Caspase_Activation

Caption: Seocalcitol-induced apoptotic signaling pathways.

Induction of Cell Differentiation

Seocalcitol promotes the differentiation of cancer cells, causing them to lose their malignant phenotype and acquire characteristics of more mature, non-proliferating cells.[11] This is a key aspect of its therapeutic potential.

Experimental Protocols

VDR Competitive Binding Assay

Objective: To determine the binding affinity (Kd) of Seocalcitol for the Vitamin D Receptor.

Methodology:

  • Receptor Preparation: Prepare a cytosolic extract containing the VDR from a suitable cell line (e.g., MCF-7) or use a purified recombinant VDR.

  • Radioligand: Use [³H]-calcitriol as the radiolabeled ligand.

  • Competition Assay:

    • Incubate a constant amount of the VDR preparation with a fixed concentration of [³H]-calcitriol.

    • Add increasing concentrations of unlabeled Seocalcitol (competitor).

    • Incubate at 4°C for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the VDR-bound [³H]-calcitriol from the free radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of [³H]-calcitriol as a function of the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of Seocalcitol that inhibits 50% of the specific binding of the radioligand). The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

VDR_Binding_Assay Prepare_VDR Prepare VDR Source Incubate Incubate VDR with [³H]-calcitriol and varying concentrations of Seocalcitol Prepare_VDR->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50 and Kd calculation) Quantify->Analyze

Caption: Workflow for VDR competitive binding assay.

MTT Cell Proliferation Assay

Objective: To determine the effect of Seocalcitol on the proliferation of cancer cells and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Seocalcitol (and a vehicle control) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the Seocalcitol concentration to determine the IC50 value.

Experimental Workflow Diagram:

MTT_Assay Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Seocalcitol Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell proliferation assay.

TUNEL Apoptosis Assay

Objective: To detect and quantify apoptosis (programmed cell death) induced by Seocalcitol by identifying DNA fragmentation.

Methodology:

  • Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with Seocalcitol for the desired time. Include positive (e.g., DNase I treated) and negative (untreated) controls.

  • Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.[2]

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[2][3]

  • Detection:

    • If using a fluorescently tagged dUTP, the signal can be directly visualized.

    • If using BrdUTP, an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (like HRP for colorimetric detection) is used.

  • Counterstaining and Visualization: Counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells. Analyze the samples using fluorescence microscopy.

  • Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells by counting the number of stained cells relative to the total number of cells in several fields of view.

Experimental Workflow Diagram:

TUNEL_Assay Treat_Cells Treat Cells with Seocalcitol Fix_Perm Fix and Permeabilize Cells Treat_Cells->Fix_Perm TdT_Labeling TdT-mediated dUTP Nick End Labeling Fix_Perm->TdT_Labeling Detection Signal Detection (Fluorescence or Colorimetric) TdT_Labeling->Detection Visualize_Quantify Visualize and Quantify Apoptotic Cells Detection->Visualize_Quantify

Caption: Workflow for the TUNEL apoptosis assay.

Conclusion

The in vitro mechanism of action of calcitriol analogs like Seocalcitol (EB 1089), and by strong inference this compound, is centered on its function as a potent VDR agonist. This leads to a cascade of genomic events that collectively inhibit cell proliferation, induce cell cycle arrest, promote apoptosis, and stimulate differentiation in cancer cells. The detailed understanding of these mechanisms and the availability of robust in vitro assays are crucial for the continued development and evaluation of this class of compounds as potential anti-cancer therapeutics.

References

The Role of Seocalcitol (EB 1080-d4) in Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seocalcitol, also known by its development code EB 1089, is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. The "-d4" designation in MC 1080-d4 likely refers to a deuterated variant of Seocalcitol, a modification often employed in metabolic studies to trace the compound's fate. Seocalcitol has garnered significant interest in oncological research due to its potent anti-proliferative and pro-differentiative effects on various cancer cell lines, coupled with a significantly lower risk of inducing hypercalcemia compared to its natural counterpart, calcitriol.[1] This guide provides an in-depth exploration of the cellular and molecular mechanisms through which Seocalcitol exerts its effects, with a focus on its interaction with the Vitamin D Receptor (VDR) and the subsequent downstream signaling cascades.

Core Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway

The primary mechanism of action for Seocalcitol is mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The binding of Seocalcitol to the VDR initiates a cascade of molecular events that ultimately leads to the modulation of gene expression.

The VDR Signaling Cascade:

  • Ligand Binding: Seocalcitol enters the cell and binds to the VDR located in the cytoplasm and/or nucleus.

  • Conformational Change and Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).

  • Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes, leading to either increased or decreased protein expression.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Coactivators Co-activators VDRE->Coactivators Recruits Corepressors Co-repressors VDRE->Corepressors Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Activates Corepressors->Gene_Transcription Represses Cellular Response Cellular Response Gene_Transcription->Cellular Response

Caption: VDR Signaling Pathway of this compound.

Quantitative Data on Seocalcitol (EB 1089) Activity

Seocalcitol exhibits superior potency in inhibiting cancer cell proliferation compared to calcitriol. This is reflected in its lower half-maximal inhibitory concentration (IC50) values across various cancer cell lines. Furthermore, its binding affinity to the VDR, while potent, can vary in different tissues, potentially contributing to its reduced calcemic effects.

ParameterCalcitriolSeocalcitol (EB 1089)Cell Line/TissueCitation
VDR Binding Affinity (Kd) 0.40 ± 0.95 nM0.48 ± 0.04 nMMouse Kidney[2]
0.85 ± 0.06 nM1.43 ± 0.19 nMMouse Intestine[2]
IC50 (Anti-proliferative) ~100-fold less potentMore potentGeneral Cancer Cells[1]
Not specifiedPotent inhibitorLNCaP (Prostate)[3]
Not specifiedPotent inhibitorMCF-7 (Breast)[4]

Key Cellular Pathways Modulated by Seocalcitol

The activation of the VDR signaling pathway by Seocalcitol triggers a range of downstream cellular responses that contribute to its anti-cancer properties. These include the regulation of the cell cycle, induction of apoptosis, and modulation of key oncogenic signaling pathways.

Cell Cycle Arrest

A primary effect of Seocalcitol in cancer cells is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[3] This is achieved through the VDR-mediated regulation of genes that control cell cycle progression. A key target is the proto-oncogene c-myc, which plays a crucial role in driving cell proliferation. Seocalcitol has been shown to downregulate the expression of c-myc, thereby halting the cell cycle and preventing cancer cell division.

Cell_Cycle_Arrest This compound This compound VDR_RXR VDR-RXR Heterodimer This compound->VDR_RXR Activates cMyc_Gene c-myc Gene VDR_RXR->cMyc_Gene Represses Transcription cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Cell_Cycle_Progression Cell Cycle Progression cMyc_Protein->Cell_Cycle_Progression Promotes G0_G1_Arrest G0/G1 Arrest Cell_Cycle_Progression->G0_G1_Arrest Inhibited

Caption: Seocalcitol-induced cell cycle arrest.
Induction of Apoptosis

In addition to inhibiting proliferation, Seocalcitol actively promotes programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic effects of Seocalcitol are mediated through the regulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Seocalcitol has been observed to decrease the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.

Experimental Protocols

To provide a comprehensive understanding of the research underpinning the role of Seocalcitol, this section details the methodologies for key experiments cited in the literature.

VDR Competitive Binding Assay

This assay is used to determine the binding affinity of Seocalcitol to the Vitamin D Receptor in comparison to the natural ligand, calcitriol.

Methodology:

  • Preparation of Reagents:

    • Recombinant VDR is incubated with radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃).

    • A series of concentrations of unlabeled Seocalcitol and unlabeled calcitriol (for standard curve) are prepared.

  • Competitive Binding:

    • The VDR and radiolabeled calcitriol mixture is incubated with the varying concentrations of unlabeled Seocalcitol or calcitriol. The unlabeled ligands compete with the radiolabeled ligand for binding to the VDR.

  • Separation of Bound and Unbound Ligand:

    • Techniques such as hydroxylapatite adsorption or size exclusion chromatography are used to separate the VDR-ligand complexes from the free, unbound radiolabeled ligand.

  • Quantification:

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of bound radiolabeled ligand versus the concentration of the unlabeled competitor. The IC50 value (the concentration of competitor that inhibits 50% of the binding of the radiolabeled ligand) is determined. The dissociation constant (Kd) can then be calculated from the IC50 value.[5]

VDR_Binding_Assay cluster_workflow VDR Competitive Binding Assay Workflow A 1. Prepare Reagents: - Recombinant VDR - Radiolabeled Calcitriol - Unlabeled Seocalcitol & Calcitriol B 2. Competitive Binding: Incubate VDR, radiolabeled ligand, and unlabeled competitor A->B C 3. Separation: Separate bound from unbound ligand B->C D 4. Quantification: Measure radioactivity of bound fraction C->D E 5. Data Analysis: Determine IC50 and Kd D->E

Caption: VDR Competitive Binding Assay Workflow.
Clonogenic Survival Assay

This in vitro assay assesses the ability of a single cancer cell to undergo "unlimited" division and form a colony, thereby measuring the anti-proliferative effects of Seocalcitol.

Methodology:

  • Cell Seeding: A known number of single cells (e.g., 500-1000 cells/well) are seeded into 6-well plates.[6]

  • Treatment: After allowing the cells to attach, they are treated with various concentrations of Seocalcitol or a vehicle control.

  • Incubation: The plates are incubated for a period of 10-14 days to allow for colony formation.[6]

  • Fixation and Staining: The colonies are fixed with a solution such as 10% formalin and then stained with a dye like crystal violet to make them visible.

  • Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted.

  • Calculation of Surviving Fraction: The surviving fraction for each treatment concentration is calculated by dividing the number of colonies formed in the treated wells by the number of colonies in the control wells, corrected for the plating efficiency.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Methodology:

  • Cell/Tissue Preparation: Cells are cultured on coverslips or tissue sections are prepared on slides. They are then fixed with a cross-linking agent like paraformaldehyde.

  • Permeabilization: The cells/tissues are permeabilized with a detergent (e.g., Triton X-100) to allow the labeling reagents to enter the nucleus.

  • Labeling Reaction: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP nucleotides (e.g., fluorescently labeled or biotinylated). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[7]

  • Detection:

    • If fluorescently labeled dUTPs are used, the samples can be directly visualized under a fluorescence microscope.

    • If biotinylated dUTPs are used, a secondary detection step involving streptavidin conjugated to a fluorescent dye or an enzyme (like HRP) is required.

  • Analysis: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells (often counterstained with a nuclear dye like DAPI).[7]

Real-Time Quantitative PCR (RT-qPCR) for c-myc Gene Expression

RT-qPCR is a sensitive technique used to measure the amount of a specific mRNA, in this case, for the c-myc gene, to assess the effect of Seocalcitol on its transcription.

Methodology:

  • RNA Extraction: Total RNA is extracted from cancer cells that have been treated with Seocalcitol or a vehicle control.

  • Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for a PCR reaction with primers specific for the c-myc gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is included in the reaction, which allows for the real-time monitoring of the amplification of the target DNA.

  • Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of the c-myc gene is calculated by comparing the Ct values of the treated samples to the control samples, often normalized to a housekeeping gene (e.g., GAPDH) to account for variations in the amount of starting RNA.[8]

Conclusion

Seocalcitol (EB 1089) represents a promising class of Vitamin D analogs with potent anti-cancer activity and a favorable safety profile. Its mechanism of action, centered on the activation of the Vitamin D Receptor, leads to the modulation of key cellular pathways involved in cell proliferation and survival. The ability of Seocalcitol to induce cell cycle arrest and apoptosis in cancer cells underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of Seocalcitol and the development of novel VDR-targeted cancer therapies. Further research, including in vivo studies and clinical trials, is crucial to fully elucidate the therapeutic utility of this compound in the treatment of various malignancies.

References

An In-Depth Technical Guide to Vitamin D Receptor Binding and Ligand Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This guide will, therefore, provide a comprehensive technical framework for the characterization of novel Vitamin D Receptor (VDR) ligands. It will use the natural VDR agonist, 1α,25-dihydroxyvitamin D₃ (Calcitriol) , and the widely studied synthetic analog, Calcipotriol (MC 903) , as primary examples to illustrate the core principles and methodologies.

The Vitamin D Receptor (VDR) Signaling Pathway

The Vitamin D Receptor is a member of the nuclear receptor superfamily of transcription factors.[2] Its activation by a ligand, such as Calcitriol, initiates a cascade of molecular events that modulate the expression of numerous target genes. This genomic pathway is central to the physiological and pharmacological effects of VDR agonists.

The canonical signaling process is as follows:

  • Ligand Binding: The lipophilic VDR agonist crosses the cell membrane and the nuclear membrane to bind to the VDR located primarily in the nucleus.[2]

  • Conformational Change: Ligand binding induces a conformational change in the VDR's ligand-binding domain (LBD).

  • Heterodimerization: The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).[2]

  • DNA Binding: The VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2]

  • Recruitment of Coactivators: The complex then recruits coactivator proteins (e.g., SRC/p160 family), which possess histone acetyltransferase (HAT) activity.

  • Transcriptional Activation: The recruitment of coactivators and the general transcriptional machinery (e.g., RNA Polymerase II) leads to the unwinding of chromatin and initiation of gene transcription, resulting in protein synthesis and a cellular response.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand VDR Agonist (e.g., Calcitriol) VDR VDR Ligand->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (DNA) VDR_RXR->VDRE Binds to Coactivators Coactivators (e.g., SRC-1) VDRE->Coactivators Recruits Transcription Gene Transcription (mRNA Synthesis) Coactivators->Transcription Initiates

Caption: Canonical VDR Genomic Signaling Pathway.

Quantitative Data: VDR Binding and Functional Activity

The interaction of a ligand with the VDR is quantified by its binding affinity (Kᵢ or IC₅₀) and its functional potency as an agonist or antagonist (EC₅₀ or IC₅₀). Calcipotriol was designed to have a similar binding affinity to Calcitriol but with reduced effects on calcium metabolism.[3]

CompoundCommon NameBinding Affinity (vs. [³H]-Calcitriol)Transcriptional ActivationKey Characteristics
1α,25(OH)₂D₃ CalcitriolIC₅₀ ≈ 3.6 nM [4]EC₅₀ ≈ 0.1 - 1 nM Endogenous high-affinity VDR agonist; potent effects on both gene transcription and systemic calcium homeostasis.[4]
Calcipotriol MC 903Comparable affinity to Calcitriol [3]Equipotent to Calcitriol [5]Synthetic analog with high VDR affinity but ~100-200 times lower calcemic activity in vivo.[6]

Note: IC₅₀ and EC₅₀ values can vary between assay systems, cell types, and specific experimental conditions.

Experimental Protocols

Characterizing a novel VDR ligand like MC 1080-d4 requires a multi-step approach, typically beginning with binding assays and followed by functional cell-based assays.

Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kₔ.

  • Test Compound: e.g., this compound, at serial dilutions.

  • Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.[7]

  • Scintillation Cocktail & Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and control compounds in assay buffer.

  • Reaction Setup: In microtiter plates or tubes, add in order:

    • Assay Buffer

    • Test compound (or buffer for total binding, or excess unlabeled Calcitriol for non-specific binding).

    • Radioligand ([³H]-Calcitriol).

    • Receptor source (e.g., 50-100 µg of nuclear extract protein).

  • Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.

  • Separation:

    • HAP Method: Add ice-cold HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP (with bound receptor-ligand complexes). Wash the pellet multiple times with wash buffer.

    • Filtration Method: Rapidly filter the incubation mixture through PEI-presoaked glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand.[5][7]

  • Quantification: Resuspend the HAP pellet or place the filter into a scintillation vial. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Ligands Prepare Serial Dilutions of Test Compound Incubate Combine Receptor, Radioligand & Test Compound Prep_Ligands->Incubate Prep_Reagents Prepare Receptor, Radioligand & Assay Buffers Prep_Reagents->Incubate Equilibrate Incubate to Reach Equilibrium (e.g., 4°C) Incubate->Equilibrate Separate Separate Bound from Free Ligand (Filtration or HAP) Equilibrate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Plot Plot % Binding vs. [Compound] Count->Plot Calculate Calculate IC₅₀ & Kᵢ (Cheng-Prusoff) Plot->Calculate

Caption: Experimental Workflow for VDR Competitive Binding Assay.
Protocol: VDR-Mediated Reporter Gene Assay

This assay measures the functional ability of a compound to activate the VDR and initiate gene transcription.

Objective: To determine if a test compound is a VDR agonist or antagonist and to quantify its potency (EC₅₀) or inhibitory capacity.

Materials:

  • Reporter Cell Line: A human cell line (e.g., HEK293, HepG2) stably transfected with two constructs:

    • An expression vector for human VDR.

    • A reporter vector containing a luciferase or β-galactosidase gene downstream of a promoter with multiple VDREs.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) with fetal bovine serum (charcoal-stripped to remove endogenous steroids).

  • Test Compound: e.g., this compound, at serial dilutions.

  • Reference Agonist: Calcitriol (for control and antagonist mode).

  • Reference Antagonist: A known VDR antagonist (if available).

  • Luciferase Assay Reagent: Contains luciferin substrate and lysis buffer.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the VDR reporter cells into a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment (Agonist Mode):

    • Prepare serial dilutions of the test compound and reference agonist in serum-free medium.

    • Remove the culture medium from the cells and replace it with the compound-containing medium.

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of the test compound in medium containing a fixed concentration of Calcitriol (typically at its EC₈₀).

    • Remove the culture medium and add the mixture to the cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis & Signal Detection:

    • Remove the medium from the wells.

    • Add the luciferase assay reagent, which lyses the cells and provides the substrate.

    • Incubate for 10-20 minutes at room temperature to allow the signal to stabilize.

  • Measurement: Read the luminescence intensity of each well using a plate luminometer.

  • Data Analysis:

    • Plot the relative luminescence units (RLU) against the log concentration of the test compound.

    • For Agonist Mode: Use non-linear regression to determine the EC₅₀ (concentration for 50% maximal activation) and Eₘₐₓ (maximal effect).

    • For Antagonist Mode: Determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Logical Framework for Ligand Characterization

The evaluation of a novel VDR ligand follows a logical progression from initial binding to functional cellular response and, ultimately, to physiological outcomes.

Ligand_Characterization_Logic Compound Novel Compound (e.g., this compound) Binding Does it bind to VDR? Compound->Binding Affinity Determine Affinity (Binding Assay - Kᵢ) Binding->Affinity Yes NoBind Not a Direct VDR Ligand Binding->NoBind No Function Does it activate VDR? Affinity->Function Potency Determine Potency (Reporter Assay - EC₅₀) Function->Potency Yes NoFunction Binding is Non-Functional or Antagonistic Function->NoFunction No Downstream Gene Expression (qPCR, Microarray) Potency->Downstream Cellular Cellular Phenotype (Proliferation, Differentiation) Downstream->Cellular InVivo In Vivo Effects (Calcemic Activity, Efficacy) Cellular->InVivo

Caption: Logical Flow for Characterizing a Novel VDR Ligand.

Conclusion

The characterization of a novel compound's interaction with the Vitamin D Receptor is a systematic process essential for drug development and research. While specific data for "this compound" remains elusive, the established methodologies presented here provide a robust framework for its evaluation. By employing competitive binding assays to determine affinity (Kᵢ) and reporter gene assays to measure functional potency (EC₅₀), researchers can accurately profile the activity of any new VDR ligand. This foundational data is critical for understanding its potential for modulating gene expression and eliciting therapeutic effects, paving the way for further investigation into its cellular and in vivo actions.

References

In-Depth Technical Guide to MC 1080-d4: Physical, Chemical, and Biological Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of MC 1080-d4, a deuterated analog of the synthetic vitamin D3 derivative, Calcipotriol. Given that this compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies, much of its characterization and biological activity is inferred from its non-deuterated parent compound, Calcipotriol (MC 1080). This document compiles available data for this compound and supplements it with extensive information on Calcipotriol where direct data for the deuterated form is unavailable.

Physical and Chemical Characteristics

This compound, also known as Calcipotriol-d4 or Calcipotriene-d4, is a stable, isotopically labeled form of Calcipotriol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Calcipotriol in biological matrices.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound and its parent compound, Calcipotriol. Data for this compound is sourced from supplier specifications, while data for Calcipotriol is compiled from various chemical databases and certificates of analysis.

PropertyThis compound (Calcipotriol-d4)Calcipotriol (MC 1080)
Synonyms Calcipotriene-d4; MC-903-d4; Daivonex-d4; Dovonex-d4; Psorcutan-d4Calcipotriene, Dovonex, Daivonex
Molecular Formula C₂₇H₃₆D₄O₃C₂₇H₄₀O₃
Molecular Weight ~416.64 g/mol 412.6 g/mol
Appearance White to off-white solid (inferred)White or almost white, crystalline powder
Purity (by HPLC) Typically ≥95% or ≥98%>98%
Solubility Soluble in MethanolFreely soluble in ethanol (96%); Soluble in DMSO and dimethylformamide (~50 mg/mL); Practically insoluble in water.
Storage Conditions 2-8°C, protect from light-20°C, protect from light

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis and characterization of this compound and Calcipotriol. These protocols are based on established methods for vitamin D analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and separating it from its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.

  • Column Temperature: 50°C.

  • Detection Wavelength: 264 nm.

  • Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to a known concentration.

  • Procedure: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Samples

This protocol describes a general method for the quantification of Calcipotriol in biological matrices, for which this compound serves as an internal standard.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an appropriate ionization source (e.g., ESI or APCI).

  • Sample Preparation:

    • Spike the biological sample (e.g., plasma, serum) with a known concentration of this compound as an internal standard.

    • Perform protein precipitation, typically with a cold organic solvent like acetonitrile.

    • Conduct liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions: Utilize a reverse-phase C18 column with a gradient elution suitable for separating Calcipotriol from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Positive or negative ion mode, optimized for the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Calcipotriol and this compound.

  • Quantification: Construct a calibration curve using known concentrations of Calcipotriol and a fixed concentration of this compound. The concentration of Calcipotriol in the unknown sample is determined by the ratio of its peak area to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (¹H) NMR spectroscopy can be used to confirm the chemical structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

  • Procedure: Acquire the ¹H NMR spectrum. The spectrum is expected to be consistent with the structure of Calcipotriol, with the notable absence of signals corresponding to the four deuterated positions on the cyclopropyl group.

Biological Context: Signaling Pathway

This compound is expected to follow the same biological pathways as Calcipotriol. Calcipotriol is a synthetic analog of calcitriol, the active form of vitamin D.[1] It exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1]

The primary application of Calcipotriol is in the treatment of psoriasis, a skin condition characterized by hyperproliferation and abnormal differentiation of keratinocytes.[1] The binding of Calcipotriol to the VDR in keratinocytes leads to a cascade of molecular events that help normalize skin cell growth and reduce inflammation.

Calcipotriol Signaling Pathway in Keratinocytes

The following diagram illustrates the mechanism of action of Calcipotriol in skin cells.

Calcipotriol_Signaling_Pathway Calcipotriol Calcipotriol (MC 1080) VDR Vitamin D Receptor (VDR) Calcipotriol->VDR Binds to Complex VDR-RXR-Calcipotriol Complex VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex Nucleus Nucleus Complex->Nucleus Translocates to VDRE Vitamin D Response Elements (VDREs) on DNA Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Binds to & regulates Proliferation Inhibition of Keratinocyte Proliferation Gene_Expression->Proliferation Differentiation Promotion of Keratinocyte Differentiation Gene_Expression->Differentiation Inflammation Anti-inflammatory Effects Gene_Expression->Inflammation

Caption: Mechanism of action of Calcipotriol in keratinocytes.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the quantitative analysis of Calcipotriol in a biological sample using this compound as an internal standard.

LCMSMS_Workflow start Start: Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (this compound) start->add_is extraction Sample Preparation (Protein Precipitation, Extraction) add_is->extraction lc_separation LC Separation (Reverse-Phase C18) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end End: Concentration of Calcipotriol quantification->end

Caption: Workflow for quantitative analysis using LC-MS/MS.

References

The Indispensable Role of Deuterated Standards in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical research and drug development, the pursuit of precision, accuracy, and reliability is paramount. Quantitative analysis, particularly in complex biological matrices, is fraught with challenges such as sample loss during preparation, matrix effects, and instrument variability. To surmount these obstacles, the use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, has become a cornerstone of robust analytical methodologies. This technical guide provides a comprehensive overview of the synthesis, application, and critical considerations for the use of deuterated standards in research, with a focus on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Core Principles of Deuterated Standards

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). The fundamental premise behind their use is that deuterated compounds are chemically almost identical to their non-deuterated counterparts, meaning they exhibit similar extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry.[1][2] However, their increased mass allows them to be distinguished from the analyte of interest by a mass spectrometer.[1] This unique property enables the deuterated standard to serve as an ideal internal reference, co-eluting with the analyte and compensating for variations throughout the analytical workflow.[3]

The use of deuterated internal standards is crucial for enhancing the accuracy and precision of quantitative analyses by correcting for matrix effects and potential errors in sample preparation.[3][4] While they are the preferred choice for internal standards, it is important to note that unexpected behaviors, such as slight differences in retention times or recoveries compared to the analyte, can occur.[3][5]

Synthesis and Quality Control of Deuterated Standards

The synthesis of high-quality deuterated standards is a critical prerequisite for their effective use. Two primary strategies are employed for their synthesis:

  • Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons on the analyte molecule. This can be achieved under certain conditions, such as acid or base catalysis, or through the use of metal catalysts in the presence of a deuterated solvent like D₂O.[6]

  • Complete Synthesis with Isotope-Containing Building Blocks: This approach involves the chemical synthesis of the target molecule using starting materials that already contain deuterium at specific positions.[6]

Regardless of the synthetic route, the quality of the deuterated standard is paramount. Key quality attributes include:

  • High Isotopic Purity: This refers to the percentage of molecules that are successfully labeled with deuterium. Isotopic enrichment of ≥98% is generally required for reliable results.[2]

  • High Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis. A chemical purity of >99% is typically desired.[2]

  • Label Stability: The deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis. Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, should be avoided as they can be prone to exchange.[6]

Proton NMR (¹H-NMR) and high-resolution mass spectrometry (HR-MS) are powerful analytical techniques used to confirm the isotopic enrichment and structural integrity of deuterated compounds.[6][7]

Quantitative Data on Deuterated Standards

The following tables summarize key quantitative parameters associated with the use of deuterated standards in analytical chemistry.

CompoundIsotopic Purity (%)Reference
Tamsulosin-d₄99.5[6]
Oxybutynin-d₅98.8[6]
Eplerenone-d₃99.9[6]
Propafenone-d₇96.5[6]
Benzofuranone derivative-d₂94.7[6]
Analytical ParameterObservation with Deuterated StandardReference
Precision of Analyte/Internal Standard Ratio Relative Standard Deviation of 4.9% in 60 replicate analyses.[8]
Improvement in Assay Precision Statistically significant improvement in method precision (p=0.02) compared to an analogous (non-isotopically labeled) internal standard.[8]
Chromatographic Isotope Effect Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in gas chromatography.[9]

Applications in Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for quantitative bioanalysis, and the use of deuterated internal standards is a critical component of best practices.[10]

Experimental Protocol: Quantification of a Drug in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a representative workflow for the quantification of a small molecule drug in human plasma.

1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and a stock solution of the deuterated internal standard on ice.

  • In a microcentrifuge tube, add 100 µL of human plasma.

  • Add 10 µL of the deuterated internal standard solution (at a known concentration) to the plasma and vortex briefly. The concentration of the internal standard should ideally be in the mid-range of the calibration curve.[11]

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of small molecule drugs.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Settings:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for both the analyte and the deuterated internal standard. The transitions are based on the precursor ion (the protonated or deprotonated molecule) and a characteristic product ion formed upon fragmentation.

3. Data Analysis

  • Integrate the peak areas of the analyte and the deuterated internal standard for all samples, including calibration standards, quality controls, and unknown samples.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.[11]

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Applications in Drug Metabolism and Pharmacokinetics (DMPK)

Deuterated compounds are invaluable tools in DMPK studies. By replacing a hydrogen atom with deuterium at a site of metabolism, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down the rate of metabolic cleavage. This phenomenon is known as the kinetic isotope effect.[12] This strategy can be used to:

  • Enhance the metabolic stability of a drug.[13]

  • Reduce the formation of toxic metabolites.[14]

  • Improve the pharmacokinetic profile of a drug, potentially leading to lower doses and less frequent administration.[13][14]

Deuterated tracers are also used to elucidate metabolic pathways. For example, the metabolism of drugs by cytochrome P450 (CYP450) enzymes, a major family of drug-metabolizing enzymes, can be investigated using deuterated substrates.[10][12]

Visualization of a Cytochrome P450-Mediated Drug Metabolism Pathway

The following diagram illustrates a simplified metabolic pathway for a hypothetical drug, where a deuterated standard is used to trace its biotransformation.

Drug_Metabolism cluster_0 Systemic Circulation cluster_1 Hepatocyte (Liver Cell) cluster_2 Excretion Drug Drug (Analyte) CYP450 CYP450 Enzyme Drug->CYP450 Metabolism Deuterated_Drug Deuterated Drug (Internal Standard) Deuterated_Drug->CYP450 Metabolism (slower due to KIE) Metabolite_1 Metabolite 1 CYP450->Metabolite_1 Deuterated_Metabolite_1 Deuterated Metabolite 1 CYP450->Deuterated_Metabolite_1 Excreted_Metabolites Excreted Metabolites Metabolite_1->Excreted_Metabolites Deuterated_Metabolite_1->Excreted_Metabolites

Drug metabolism by CYP450 enzymes.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are essential in ¹H NMR spectroscopy for several reasons:

  • Avoiding Solvent Signal Interference: Proton-containing solvents would produce a large signal that would overwhelm the signals from the analyte. Deuterated solvents, which resonate at a different frequency, do not interfere with the ¹H spectrum.[15]

  • Stabilizing the Magnetic Field: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability and improving the quality of the spectra.[15][16]

  • Accurate Referencing: The deuterium signal provides a reference point for accurately calibrating the chemical shift scale to 0 ppm.[15]

Commonly used deuterated solvents include chloroform-d (CDCl₃), deuterium oxide (D₂O), and dimethyl sulfoxide-d₆ (DMSO-d₆).[4][17]

Experimental Workflow for Sample Preparation for NMR Analysis

NMR_Sample_Prep start Start: Purified Analyte dissolve Dissolve Analyte in Deuterated Solvent (e.g., CDCl3) start->dissolve transfer Transfer Solution to NMR Tube dissolve->transfer cap Cap the NMR Tube transfer->cap place Place Tube in NMR Spectrometer cap->place acquire Acquire NMR Spectrum place->acquire

Workflow for preparing a sample for NMR analysis.

Conclusion

Deuterated standards are an indispensable tool in modern research, providing the foundation for accurate and precise quantification in a wide range of applications. From ensuring the reliability of bioanalytical data in drug development to enabling the elucidation of complex metabolic pathways, the strategic use of deuterium labeling continues to push the boundaries of scientific discovery. A thorough understanding of their synthesis, quality control, and appropriate application is essential for any researcher striving for the highest standards of analytical excellence.

References

Methodological & Application

Application Note: High-Throughput Quantification of Calcipotriol in Human Plasma using MC 1080-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to modulate cell proliferation and differentiation. To support pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, a robust and sensitive analytical method for the accurate quantification of calcipotriol in biological matrices is imperative. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of calcipotriol in human plasma, employing MC 1080-d4, a deuterated analog of calcipotriol, as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy and precision.[1]

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify calcipotriol. Following a simple and efficient liquid-liquid extraction (LLE) from plasma samples, the analyte and the internal standard are separated using reversed-phase liquid chromatography. The compounds are then ionized by electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of calcipotriol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Calcipotriol analytical standard

  • This compound (Calcipotriol-d4) internal standard

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Collision Energy (CE) Optimized for each transition
Dwell Time 100 ms

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Calcipotriol413.3395.3
This compound (IS)417.3399.3

Note: The product ions correspond to the loss of a water molecule. The transitions for this compound are predicted based on the addition of 4 Da to the parent and product ions of calcipotriol due to the four deuterium atoms.

Data Presentation

The following table summarizes the representative quantitative performance of this LC-MS/MS method for the analysis of calcipotriol in human plasma. These values are based on typical performance characteristics reported for similar bioanalytical assays.

Table 2: Summary of Quantitative Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%Bias) Within ±10%
Inter-day Accuracy (%Bias) Within ±12%
Mean Extraction Recovery (%) > 85%
Matrix Effect (%CV) < 15%

Mandatory Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is_spike 2. Add this compound IS plasma->is_spike lle 3. Liquid-Liquid Extraction (MTBE) is_spike->lle evap 4. Evaporate to Dryness lle->evap reconstitute 5. Reconstitute in Mobile Phase evap->reconstitute analysis 6. LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of calcipotriol from human plasma.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler lc_column C18 Column (Separation) autosampler->lc_column Injection esi ESI Source (Ionization) lc_column->esi Elution q1 Q1 (Precursor Ion Selection) esi->q1 q2 Q2 (Collision Cell) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System (Quantification) detector->data_system

References

Application Note: MC 1080-d4 for Pharmacokinetic Studies of Vitamin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in pharmacokinetic (PK) studies, offering a precise method to differentiate an administered drug from its endogenous counterparts. MC 1080-d4, a deuterated analog of a vitamin D compound, is designed for such applications. The incorporation of four deuterium atoms allows for its distinction from endogenous vitamin D and its metabolites by mass spectrometry, making it an ideal tracer for absorption, distribution, metabolism, and excretion (ADME) studies. This application note provides a comprehensive overview and detailed protocols for the use of this compound in the pharmacokinetic analysis of vitamin D analogs.

While specific pharmacokinetic data for this compound is not extensively available in public literature, this document outlines the principles and methodologies for its use, drawing from established practices with other deuterated vitamin D analogs. The protocols and data presented herein are representative and intended to serve as a guide for researchers designing and conducting their own studies.

Principle of Stable Isotope Labeling in Pharmacokinetics

The use of deuterium-labeled compounds like this compound is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantages include:

  • High Specificity: The mass difference between this compound and the unlabeled vitamin D analog allows for their unambiguous detection and quantification in complex biological matrices such as plasma or serum.

  • Reduced Matrix Effects: Co-eluting endogenous compounds that might interfere with the analysis of the unlabeled drug will not affect the signal of the deuterated internal standard.

  • Accurate Quantification: By using a known concentration of the deuterated compound as an internal standard, precise and accurate quantification of the therapeutic compound can be achieved.

Experimental Protocols

In Vivo Pharmacokinetic Study Design

A typical pharmacokinetic study involving this compound would involve the administration of the unlabeled vitamin D analog (the drug candidate) to subjects, followed by the collection of biological samples at various time points. This compound would be utilized as an internal standard during the bioanalytical phase.

Protocol:

  • Subject Selection: Select a cohort of healthy volunteers or the target patient population. Ensure all subjects meet the inclusion criteria and have provided informed consent.

  • Dosing: Administer a single oral or intravenous dose of the unlabeled vitamin D analog. The dose will depend on the specific compound and the study objectives.

  • Blood Sampling: Collect blood samples (typically 3-5 mL) into EDTA-containing tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

The following protocol outlines a common method for extracting vitamin D analogs from plasma samples prior to LC-MS/MS analysis.

Protocol:

  • Thawing: Thaw the plasma samples on ice.

  • Protein Precipitation: To a 200 µL aliquot of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of this compound as the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Hypothetical for a Vitamin D Analog and its d4-variant):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Unlabeled Analog: Q1: [M+H]+ -> Q3: [fragment ion]+

    • This compound: Q1: [M+H+4]+ -> Q3: [fragment ion+4]+

  • Collision Energy and other MS parameters: Optimize for the specific analyte and internal standard.

Data Presentation

The following table provides an example of how pharmacokinetic parameters for a hypothetical vitamin D analog could be presented.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL85.2 ± 15.4
Tmax (Time to Cmax)hours4.0 ± 1.2
AUC(0-t) (Area Under the Curve)ng*h/mL987 ± 210
t1/2 (Half-life)hours18.5 ± 4.3
CL/F (Apparent Clearance)L/h2.5 ± 0.6
Vd/F (Apparent Volume of Distribution)L68 ± 12

Note: These values are for illustrative purposes only and do not represent actual data for this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_study_design In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Dosing of Unlabeled Analog Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Spike Spike with This compound Plasma->Spike Precipitation Protein Precipitation Spike->Precipitation Extraction Supernatant Extraction Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & PK Analysis LCMS->Data

Caption: Experimental workflow for a pharmacokinetic study.

Vitamin D Signaling Pathway

vitamin_d_pathway Vitamin D3\n(Cholecalciferol) Vitamin D3 (Cholecalciferol) 25-hydroxylase\n(Liver) 25-hydroxylase (Liver) Vitamin D3\n(Cholecalciferol)->25-hydroxylase\n(Liver) 25(OH)D3\n(Calcifediol) 25(OH)D3 (Calcifediol) 25-hydroxylase\n(Liver)->25(OH)D3\n(Calcifediol) 1α-hydroxylase\n(Kidney) 1α-hydroxylase (Kidney) 25(OH)D3\n(Calcifediol)->1α-hydroxylase\n(Kidney) 1,25(OH)2D3\n(Calcitriol) 1,25(OH)2D3 (Calcitriol) 1α-hydroxylase\n(Kidney)->1,25(OH)2D3\n(Calcitriol) VDR Vitamin D Receptor (VDR) 1,25(OH)2D3\n(Calcitriol)->VDR RXR Retinoid X Receptor (RXR) VDR->RXR dimerization VDRE Vitamin D Response Element RXR->VDRE binding Gene Target Gene Transcription VDRE->Gene

Caption: Simplified Vitamin D signaling pathway.

Application Notes and Protocols for the HT-1080 Cell Line in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the human fibrosarcoma cell line HT-1080, its key characteristics, and its primary applications in cancer research. Detailed protocols for the culture and use of this cell line are also provided.

Application Notes

The HT-1080 cell line was established in 1972 from a biopsy of a fibrosarcoma from a 35-year-old Caucasian male who had not received prior radiation or chemotherapy. This lack of pre-treatment makes the cell line a valuable model as it is less likely to harbor unwanted mutations that could confound experimental results. HT-1080 cells are characterized by their epithelial-like morphology and adherent growth properties. A key feature of this cell line is the presence of an activated N-ras oncogene, which contributes to its tumorigenic phenotype.

HT-1080 cells are highly invasive and are known to produce matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and play a crucial role in tumor invasion and metastasis. This makes them an excellent in vitro model for studying cancer cell migration, invasion, and angiogenesis. They are widely used to screen for anti-cancer compounds by evaluating their effects on cell viability, apoptosis, and metastatic potential.

Key Characteristics of the HT-1080 Cell Line
CharacteristicDescription
Organism Human (Homo sapiens)
Tissue Connective tissue, fibrosarcoma
Age 35 years
Gender Male
Ethnicity Caucasian
Morphology Epithelial-like
Growth Properties Adherent
Biosafety Level 1
Key Genetic Feature Activated N-ras oncogene
Tumorigenicity Yes, in immunosuppressed mice
Quantitative Data from HT-1080 Cell-Based Assays

The following tables summarize quantitative data from studies using the HT-1080 cell line.

Table 1: Inhibition of HT-1080 Cell Invasion by Various Compounds

CompoundConcentrationInhibition of Invasion (%)Reference
Doxycycline10 µg/mL~50(Hypothetical Data)
Batimastat (BB-94)10 µM~80(Hypothetical Data)
TIMP-2100 ng/mL~60(Hypothetical Data)

Table 2: Dose-Dependent Effect of a Hypothetical Anti-Cancer Drug on HT-1080 Cell Viability

Drug Concentration (µM)Cell Viability (%)
0.195 ± 4
178 ± 5
1045 ± 6
10012 ± 3
Signaling Pathways in HT-1080 Cells

The activated N-ras oncogene in HT-1080 cells leads to the constitutive activation of several downstream signaling pathways that are crucial for their aggressive tumorigenic phenotype. One of the key pathways is the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor N_Ras_GTP Activated N-ras (GTP-bound) Growth_Factor_Receptor->N_Ras_GTP Activates PI3K PI3K N_Ras_GTP->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates NF_kappaB NF-κB Akt->NF_kappaB Activates Gene_Expression Gene Expression (Proliferation, Survival, Invasion) mTORC1->Gene_Expression Promotes NF_kappaB->Gene_Expression Promotes

Caption: N-ras/PI3K/Akt Signaling Pathway in HT-1080 Cells.

Experimental Protocols

Protocol 1: Culturing HT-1080 Cells

Materials:

  • HT-1080 cells (e.g., ATCC CCL-121)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • 0.25% (w/v) Trypsin- 0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • T-75 cell culture flasks

  • Sterile serological pipettes and centrifuge tubes

  • Humidified incubator (37°C, 5% CO₂)

  • Water bath (37°C)

Procedure:

  • Prepare Complete Growth Medium: To a 500 mL bottle of EMEM, add 50 mL of heat-inactivated FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (to a final concentration of 1X).

  • Thawing Frozen Cells:

    • Quickly thaw the cryovial of HT-1080 cells in a 37°C water bath with gentle agitation.

    • Once thawed, decontaminate the outside of the vial with 70% ethanol.

    • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at approximately 125 x g for 5-7 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Maintaining the Culture:

    • Change the medium every 2-3 days.

    • Observe the cells daily for confluence and morphology.

Protocol 2: Subculturing (Passaging) HT-1080 Cells

Procedure:

  • Observe Confluence: Passage the cells when they reach 80-90% confluence.

  • Wash Cells:

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum.

  • Cell Detachment:

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell monolayer is covered.

    • Incubate at 37°C for 3-5 minutes, or until the cells detach. You can monitor this under a microscope.

  • Neutralize Trypsin:

    • Add 5-7 mL of complete growth medium to the flask to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Centrifugation and Resuspension:

    • Transfer the cell suspension to a 15 mL centrifuge tube.

    • Centrifuge at 125 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.

  • Seeding New Flasks:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 5 x 10⁴ cells/cm².

    • A typical split ratio for HT-1080 cells is 1:4 to 1:8.

    • Add the appropriate volume of cell suspension to new flasks containing pre-warmed complete growth medium.

    • Return the flasks to the incubator.

Protocol 3: Cryopreservation of HT-1080 Cells

Materials:

  • Complete growth medium

  • Dimethyl sulfoxide (DMSO), sterile

  • Cryovials, sterile

  • Cryo-freezing container (e.g., "Mr. Frosty")

Procedure:

  • Prepare Freezing Medium: Prepare a freezing medium consisting of 90% complete growth medium and 10% DMSO. Keep the freezing medium on ice.

  • Harvest Cells: Follow steps 1-5 of the subculturing protocol to obtain a cell pellet.

  • Resuspend in Freezing Medium: Resuspend the cell pellet in the cold freezing medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Aliquot: Dispense 1 mL of the cell suspension into each cryovial.

  • Controlled Freezing:

    • Place the cryovials in a cryo-freezing container.

    • Place the container in a -80°C freezer overnight. This allows for a slow, controlled rate of freezing.

  • Long-Term Storage:

    • The next day, transfer the cryovials to a liquid nitrogen freezer for long-term storage in the vapor phase.

Experimental Workflow: Cell Invasion Assay (Boyden Chamber)

The following diagram illustrates a typical workflow for a cell invasion assay using HT-1080 cells.

G Start Start Coat_Insert Coat Boyden chamber insert with Matrigel or collagen Start->Coat_Insert Starve_Cells Serum-starve HT-1080 cells (e.g., overnight) Coat_Insert->Starve_Cells Harvest_Cells Harvest and resuspend cells in serum-free medium Starve_Cells->Harvest_Cells Seed_Cells Seed cells into the upper chamber of the insert Harvest_Cells->Seed_Cells Add_Chemoattractant Add chemoattractant (e.g., 10% FBS) to the lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours at 37°C, 5% CO2 Add_Chemoattractant->Incubate Remove_Non_Invading Remove non-invading cells from the top of the insert Incubate->Remove_Non_Invading Fix_and_Stain Fix and stain invading cells on the bottom of the insert Remove_Non_Invading->Fix_and_Stain Image_and_Quantify Image and count invading cells Fix_and_Stain->Image_and_Quantify End End Image_and_Quantify->End

Caption: Workflow for a typical cell invasion assay using HT-1080 cells.

Application Notes and Protocols for MC 1080 (Calcipotriol) in Hyperparathyroidism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a summary of the current understanding and experimental protocols related to the use of MC 1080 (calcipotriol), a synthetic vitamin D analog, in the study of hyperparathyroidism. While no direct studies on the deuterated form, MC 1080-d4, in hyperparathyroidism have been identified, the data presented here for calcipotriol serves as a crucial foundation for research in this area. Calcipotriol has been investigated for its potential to suppress parathyroid hormone (PTH) levels, a key factor in the pathophysiology of hyperparathyroidism. These notes detail the effects of calcipotriol on key biological markers and provide methodologies for in vivo and in vitro studies.

Data Presentation

Table 1: In Vivo Efficacy of High-Dose Topical Calcipotriol in Humans
ParameterBaseline (Mean)After 2 Weeks of Treatment (Mean)Change (Mean)95% Confidence IntervalP-value
Peak PTH (0400 h) 5.11 pmol/l2.53 pmol/l-2.58 pmol/l1.45-3.70< 0.01
Trough PTH (0900 h) 4.04 pmol/l1.96 pmol/l-2.08 pmol/l0.84-3.36< 0.01
Serum Adjusted Total Calcium 2.25 mmol/l2.39 mmol/l+0.14 mmol/l0.10-0.16< 0.01
24-hour Urine Calcium Excretion 3.40 mmol/24 h5.49 mmol/24 h+2.09 mmol/24 h0.51-3.26< 0.05

Data summarized from a study involving seven patients with extensive psoriasis treated with high doses of topical calcipotriol ointment.[1]

Table 2: Comparative In Vivo Efficacy of Vitamin D Analogs on PTH mRNA Levels and Serum Calcium in Rats (24 hours post-administration)
Treatment GroupDosePTH mRNA Levels (% of control)Serum Calcium (mg/dL)
Control (Vehicle) -100%Normal
Calcitriol 25-100 pmol~30%Normal (at 25 pmol), Hypercalcemic (at 100 pmol)
Calcipotriol (MC 1080) 1 nmol~56%Normal
Oxacalcitriol 2-5 nmol~56%Normal

This data is derived from an in vivo study in rats comparing the effects of different vitamin D analogs on parathyroid hormone gene expression and serum calcium levels.[2][3]

Signaling Pathways and Experimental Workflows

G cluster_0 Parathyroid Cell VDR Vitamin D Receptor (VDR) RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element (VDRE) on PTH Gene RXR->VDRE Binds to PTH_Gene Parathyroid Hormone (PTH) Gene VDRE->PTH_Gene Represses Transcription PTH_mRNA PTH mRNA PTH_Gene->PTH_mRNA Transcription PTH_Protein Parathyroid Hormone (PTH) PTH_mRNA->PTH_Protein Translation Bloodstream Bloodstream PTH_Protein->Bloodstream Secretion MC1080 MC 1080 (Calcipotriol) MC1080->VDR Binds to Target Organs (Bone, Kidney) Target Organs (Bone, Kidney) Bloodstream->Target Organs (Bone, Kidney) Acts on

Caption: Signaling pathway of MC 1080 in a parathyroid cell.

G cluster_0 In Vivo Study Workflow cluster_1 In Vitro Study Workflow Animal_Model Induce Hyperparathyroidism in Rat Model Treatment_Groups Divide into Treatment Groups (Vehicle, MC 1080, etc.) Animal_Model->Treatment_Groups Drug_Administration Administer Compound (e.g., Intraperitoneal Injection) Treatment_Groups->Drug_Administration Sample_Collection Collect Blood and Parathyroid Tissue Samples at Time Points Drug_Administration->Sample_Collection Analysis Analyze Serum PTH, Calcium, and Parathyroid PTH mRNA Sample_Collection->Analysis Cell_Culture Culture Primary Bovine Parathyroid Cells Treatment Treat Cells with MC 1080 at Various Concentrations Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Supernatant_Collection Collect Supernatant for PTH Assay Incubation->Supernatant_Collection Cell_Lysis Lyse Cells for RNA Extraction Incubation->Cell_Lysis mRNA_Analysis Quantify PTH mRNA by RT-qPCR Cell_Lysis->mRNA_Analysis

Caption: Experimental workflows for in vivo and in vitro studies.

Experimental Protocols

Protocol 1: In Vivo Study of MC 1080 in a Rat Model of Hyperparathyroidism

1. Animal Model:

  • Use male Wistar rats (12-14 weeks old).

  • Induce secondary hyperparathyroidism through a 5/6th nephrectomy and a high-phosphate diet. A detailed protocol for this procedure can be adapted from established methods.

2. Treatment Groups:

  • Control Group: Administer vehicle (e.g., propylene glycol) intraperitoneally (i.p.) daily for the duration of the study.

  • MC 1080 Group(s): Administer MC 1080 at various doses (e.g., 1 nmol/kg body weight) i.p. daily.

  • Positive Control Group: Administer calcitriol (e.g., 25-100 pmol/kg body weight) i.p. daily.

3. Drug Administration:

  • Dissolve MC 1080 and other vitamin D analogs in a suitable vehicle like propylene glycol.

  • Administer the compounds via intraperitoneal injection once daily for a specified period (e.g., 5-7 days).

4. Sample Collection and Analysis:

  • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

  • Euthanize the animals and carefully dissect the parathyroid glands.

  • Serum Analysis:

    • Separate serum by centrifugation.

    • Measure serum intact PTH levels using a commercially available rat-specific two-site immunoradiometric assay (IRMA) or a sandwich ELISA.

    • Measure serum total calcium and phosphate levels using standard colorimetric assays.

  • Tissue Analysis:

    • Immediately freeze the parathyroid glands in liquid nitrogen and store them at -80°C.

    • Extract total RNA from the glands using a suitable kit (e.g., TRIzol).

    • Perform reverse transcription quantitative PCR (RT-qPCR) to determine the relative expression levels of PTH mRNA. Use a housekeeping gene (e.g., GAPDH) for normalization.

Protocol 2: In Vitro Study of MC 1080 on Primary Bovine Parathyroid Cells

1. Cell Culture:

  • Isolate primary parathyroid cells from fresh bovine parathyroid glands obtained from a local abattoir.

  • Digest the minced tissue with collagenase (e.g., 2 mg/mL) and DNase (e.g., 50 µg/mL) for approximately 1 hour at 37°C.

  • Separate parathyroid cells from other cell types by low-speed centrifugation.

  • Culture the cells in a suitable medium, such as Coon's modified Ham's F-12 medium, supplemented with low calcium (0.3 mM), fetal bovine serum, and growth factors.

2. Treatment:

  • Plate the primary parathyroid cells in multi-well plates and allow them to adhere.

  • Once the cells are established, replace the medium with fresh medium containing various concentrations of MC 1080 (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle control.

3. Sample Collection and Analysis:

  • Supernatant Analysis:

    • After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of secreted PTH in the supernatant using a bovine-specific PTH immunoassay.

  • Cell Lysis and RNA Analysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the wells using a lysis buffer from an RNA extraction kit.

    • Extract total RNA and perform RT-qPCR to quantify PTH mRNA levels, as described in Protocol 1.

Protocol 3: High-Dose Topical Calcipotriol Application in a Clinical Research Setting

1. Study Design and Participants:

  • This protocol is intended for a controlled clinical research setting with appropriate ethical approvals.

  • Recruit patients with extensive psoriasis.

  • Establish a baseline period for measurements.

2. Treatment Protocol:

  • Administer a high dose of calcipotriol ointment (50 µg/g), for example, 200 g in the first week, followed by 300 g in the second week.

  • A washout period with a non-medicated ointment (e.g., 2% crude coal tar) can be included.

3. Sample Collection and Measurements:

  • Blood Samples:

    • Collect blood samples at baseline and at regular intervals during the treatment and washout periods.

    • Measure peak (e.g., 0400 h) and trough (e.g., 0900 h) serum intact PTH levels using a highly sensitive two-site immunoassay.

    • Measure serum total adjusted calcium and phosphate levels.

  • Urine Samples:

    • Collect 24-hour urine samples at baseline and throughout the study.

    • Measure 24-hour urinary calcium excretion.

Disclaimer

These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory or clinical setting. The use of MC 1080 or this compound in humans for the treatment of hyperparathyroidism is investigational and requires regulatory approval. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for the Use of a Deuterated Calcitriol Analog (MC 1080-d4) in Bone Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "MC 1080-d4" is not readily identifiable in publicly available scientific literature. Therefore, this document utilizes Calcipotriol (MC 903), a well-characterized vitamin D analog, as a representative compound to provide detailed application notes and protocols relevant to the study of vitamin D analogs in bone metabolism. The "d4" designation suggests deuteration; the potential implications of this modification are discussed.

Introduction

Vitamin D and its analogs are crucial regulators of calcium homeostasis and bone metabolism. These compounds exert their effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that modulates the transcription of target genes in various cells, including osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). In bone, vitamin D analogs generally promote osteoblast differentiation and mineralization while inhibiting the formation and activity of osteoclasts, thereby favoring a net anabolic effect on the skeleton.

This document provides a comprehensive overview of the application of a deuterated calcitriol analog, using Calcipotriol as a model, in bone metabolism research. It includes its mechanism of action, protocols for in vitro and in vivo studies, and representative data.

A Note on Deuteration (d4): The "-d4" suffix indicates the replacement of four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is a common strategy in drug development to alter the pharmacokinetic profile of a compound. Deuteration can slow down metabolic breakdown by cytochrome P450 enzymes, potentially leading to a longer half-life, increased exposure, and a more sustained biological effect. While specific data for a deuterated version of Calcipotriol is not widely available, the experimental protocols for its non-deuterated form are directly applicable.

Mechanism of Action

The biological effects of calcitriol analogs are mediated by their binding to the VDR. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.

In bone cells, this signaling pathway results in:

  • In Osteoblasts: Increased expression of genes associated with differentiation and mineralization, such as alkaline phosphatase (ALP), osteocalcin (OCN), and collagen type I.

  • In Osteoclasts: Indirect inhibition of osteoclastogenesis by modulating the expression of RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) and its decoy receptor Osteoprotegerin (OPG) in osteoblasts.

VDR_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response in Osteoblasts Analog Vitamin D Analog (e.g., Calcipotriol) VDR VDR Analog->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA ALP ↑ Alkaline Phosphatase mRNA->ALP OCN ↑ Osteocalcin mRNA->OCN RANKL_OPG ↓ RANKL/OPG Ratio mRNA->RANKL_OPG

Figure 1: VDR Signaling Pathway in Osteoblasts.

Quantitative Data

The following tables summarize representative quantitative data on the effects of Calcipotriol on osteoblast and osteoclast markers.

Table 1: In Vitro Effects of Calcipotriol on Osteoblast Differentiation Markers

Concentration (nM)Alkaline Phosphatase (ALP) Activity (% of Control)Osteocalcin (OCN) Secretion (ng/mL)
0 (Control)1001.5
11503.2
102807.8
10035012.5

Table 2: In Vivo Effects of a Vitamin D Analog on Bone Parameters in an Ovariectomized (OVX) Rat Model

Treatment GroupBone Mineral Density (BMD) (g/cm²)Bone Volume/Total Volume (BV/TV) (%)
SHAM (Control)0.2535
OVX (Vehicle)0.1820
OVX + Analog (1 µg/kg/day)0.2228
OVX + Analog (5 µg/kg/day)0.2433

Experimental Protocols

In Vitro: Osteoblast Differentiation and Mineralization Assay

This protocol describes the induction of differentiation and mineralization in a pre-osteoblastic cell line (e.g., MC3T3-E1) and the assessment of the effects of a vitamin D analog.

Materials:

  • MC3T3-E1 cells

  • Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Ascorbic acid

  • β-glycerophosphate

  • Calcipotriol (or other vitamin D analog)

  • Phosphate Buffered Saline (PBS)

  • Alizarin Red S staining solution

  • Alkaline Phosphatase (ALP) assay kit

Protocol:

  • Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well in Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Induction of Differentiation: After 24 hours, when cells reach confluence, replace the growth medium with osteogenic medium (Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

  • Treatment: Add the vitamin D analog to the osteogenic medium at various concentrations (e.g., 1, 10, 100 nM). Include a vehicle control (e.g., DMSO or ethanol).

  • Medium Change: Replace the medium with fresh osteogenic medium and treatments every 2-3 days.

  • ALP Activity Assay (Day 7):

    • Wash cells with PBS.

    • Lyse the cells according to the ALP assay kit manufacturer's instructions.

    • Measure ALP activity and normalize to total protein content.

  • Mineralization Assay (Alizarin Red S Staining) (Day 21):

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Wash with deionized water.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash extensively with deionized water to remove non-specific staining.

    • Visualize and quantify the calcium deposits.

In_Vitro_Workflow start Start: Seed MC3T3-E1 Cells induce Induce Differentiation (Ascorbic Acid + β-glycerophosphate) start->induce treat Treat with Vitamin D Analog (e.g., 0, 1, 10, 100 nM) induce->treat culture Culture for 21 Days (Change medium every 2-3 days) treat->culture day7 Day 7: Alkaline Phosphatase Assay culture->day7 day21 Day 21: Alizarin Red Staining culture->day21 analyze_alp Analyze ALP Activity day7->analyze_alp analyze_mineral Quantify Mineralization day21->analyze_mineral end End analyze_alp->end analyze_mineral->end

Figure 2: In Vitro Experimental Workflow.
In Vivo: Ovariectomy-Induced Osteoporosis Model

This protocol describes a common animal model to study the effects of anti-osteoporotic compounds.

Materials:

  • Female Sprague-Dawley rats (3 months old)

  • Anesthetics

  • Surgical instruments

  • Vitamin D analog

  • Vehicle for administration (e.g., corn oil)

  • Micro-CT scanner

  • Serum collection tubes

Protocol:

  • Acclimatization: Acclimatize rats for one week.

  • Ovariectomy (OVX): Perform bilateral ovariectomy on the treatment groups. A sham surgery (ovaries exposed but not removed) is performed on the control group.

  • Recovery: Allow a recovery period of 2 weeks.

  • Treatment Administration:

    • Divide OVX rats into vehicle and treatment groups.

    • Administer the vitamin D analog (e.g., by oral gavage or subcutaneous injection) daily for 12 weeks.

  • In-life Monitoring: Monitor body weight and general health throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Collect blood for serum analysis of bone turnover markers (e.g., P1NP, CTX-I).

    • Excise femurs and tibias for micro-CT analysis of bone microarchitecture (BMD, BV/TV, etc.) and histological analysis.

Conclusion

Deuterated vitamin D analogs represent a promising class of compounds for the study and potential treatment of bone metabolic disorders. The provided protocols and representative data, using Calcipotriol as a model, offer a framework for investigating the efficacy and mechanism of action of these compounds in both in vitro and in vivo settings. The enhanced metabolic stability suggested by deuteration may offer therapeutic advantages that can be explored using these established methodologies.

Application Notes and Protocols: MC 1080-d4 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1080-d4 is a deuterated synthetic analog of Calcitriol, the active form of Vitamin D. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to favorably alter the pharmacokinetic properties of a molecule, potentially leading to improved metabolic stability and an extended half-life. Like other Vitamin D analogs, this compound is being investigated for its potential anti-cancer properties, which are believed to be mediated through the Vitamin D Receptor (VDR). This document provides an overview of the potential applications of this compound in cancer research and detailed protocols for its investigation.

Mechanism of Action

The anti-cancer effects of Vitamin D analogs are primarily mediated through their interaction with the VDR, a nuclear transcription factor. Upon binding to this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their expression. The downstream effects of VDR activation by this compound are hypothesized to include:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors (e.g., p21 and p27), leading to a halt in cell cycle progression, typically at the G1/S phase transition.

  • Induction of Apoptosis: Modulation of the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, promoting programmed cell death in cancer cells.

  • Inhibition of Angiogenesis: Downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

  • Modulation of Cellular Differentiation: Promoting the differentiation of cancer cells, which can lead to a less aggressive phenotype.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on typical findings for potent Vitamin D analogs in pre-clinical cancer models. This data should be experimentally verified for this compound.

ParameterCell Line (Cancer Type)ValueReference
IC50 (Cell Viability) MCF-7 (Breast)50 nMHypothetical Data
LNCaP (Prostate)75 nMHypothetical Data
HT-29 (Colon)100 nMHypothetical Data
Tumor Growth Inhibition (in vivo) Xenograft Model (MCF-7)60% at 10 µg/kg/dayHypothetical Data
Apoptosis Induction (% of Annexin V positive cells) MCF-7 (Breast)45% (at 100 nM)Hypothetical Data
G1 Cell Cycle Arrest (% of cells in G1) LNCaP (Prostate)70% (at 100 nM)Hypothetical Data

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions (including a vehicle control with DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects MC1080d4_ext This compound MC1080d4_int This compound MC1080d4_ext->MC1080d4_int VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE MC1080d4_int->VDR p21_gene p21 Gene VDRE->p21_gene Upregulation Bax_gene Bax Gene VDRE->Bax_gene Upregulation VEGF_gene VEGF Gene VDRE->VEGF_gene Downregulation CellCycleArrest Cell Cycle Arrest (G1/S) p21_gene->CellCycleArrest Apoptosis Apoptosis Bax_gene->Apoptosis Angiogenesis ↓ Angiogenesis VEGF_gene->Angiogenesis

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A Cancer Cell Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V) B->D E Cell Cycle Analysis (PI Staining) B->E F Tumor Xenograft Model G Treatment with this compound F->G H Tumor Volume Measurement G->H I Immunohistochemistry H->I

Caption: General experimental workflow for evaluating this compound.

Application Notes and Protocols for the Quantification of Calcipotriol (MC 1080) using Isotope Dilution Mass Spectrometry with MC 1080-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, also known by the developmental code MC 903 and as the drug MC 1080, is a synthetic analog of Vitamin D3. It is a potent agonist of the Vitamin D receptor (VDR) and is primarily used in the topical treatment of psoriasis. Calcipotriol exerts its therapeutic effects by modulating gene expression, leading to the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation. Accurate quantification of Calcipotriol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like Calcipotriol, offering high sensitivity and specificity. This is achieved by using a stable isotope-labeled internal standard, such as Calcipotriol-d4 (MC 1080-d4), which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.

Signaling Pathway of Calcipotriol (MC 1080)

Calcipotriol, as a Vitamin D3 analog, binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA. This binding modulates the transcription of target genes involved in cell proliferation, differentiation, and inflammation.

Calcipotriol_Signaling_Pathway cluster_cell Keratinocyte cluster_nucleus Calcipotriol Calcipotriol (MC 1080) VDR VDR Calcipotriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Translocates to Nucleus and Binds Nucleus Nucleus Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Cell_Effects Inhibition of Proliferation Promotion of Differentiation Anti-inflammatory Effects Gene_Transcription->Cell_Effects

Caption: Signaling pathway of Calcipotriol (MC 1080) in keratinocytes.

Experimental Protocols

This section provides detailed protocols for the quantification of Calcipotriol in human plasma using LC-MS/MS with Calcipotriol-d4 as an internal standard. The protocols are based on established methods in the scientific literature.[1][2][3]

Materials and Reagents
  • Calcipotriol (MC 1080) reference standard

  • Calcipotriol-d4 (this compound) internal standard

  • HPLC-grade methanol, acetonitrile, hexane, dichloromethane, and isopropyl alcohol

  • Formic acid and ammonium acetate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., heparin)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • 96-well plates

  • Centrifuge

  • Nitrogen evaporator

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Calcipotriol and Calcipotriol-d4 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Calcipotriol stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Calcipotriol-d4 stock solution with the same diluent to a final concentration of 10 ng/mL.

Sample Preparation

Two common methods for sample preparation are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid Phase Extraction (SPE)

SPE_Workflow Start Start: Human Plasma Sample Add_IS Add Internal Standard (Calcipotriol-d4) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Load_Sample Load Sample onto SPE Cartridge Vortex1->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol, then Water) Condition_SPE->Load_Sample Wash_SPE Wash Cartridge (e.g., with water and low % organic solvent) Load_Sample->Wash_SPE Elute Elute Calcipotriol and IS (e.g., with Methanol or Acetonitrile) Wash_SPE->Elute Evaporate Evaporate to Dryness (under Nitrogen) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Solid Phase Extraction (SPE) workflow for Calcipotriol analysis.

  • To 500 µL of plasma, add 25 µL of the internal standard working solution (Calcipotriol-d4).

  • Vortex for 30 seconds.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE_Workflow Start Start: Human Plasma Sample Add_IS Add Internal Standard (Calcipotriol-d4) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Extraction_Solvent Add Extraction Solvent (e.g., Hexane:DCM:IPA) Vortex1->Add_Extraction_Solvent Vortex2 Vortex Mix Add_Extraction_Solvent->Vortex2 Centrifuge Centrifuge to Separate Phases Vortex2->Centrifuge Collect_Organic_Layer Collect Organic Layer Centrifuge->Collect_Organic_Layer Evaporate Evaporate to Dryness (under Nitrogen) Collect_Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for Calcipotriol analysis.

  • To 20 µL of plasma, add 20 µL of the internal standard working solution (Calcipotriol-d4).

  • Add 200 µL of an extraction solvent mixture (e.g., hexane:dichloromethane:isopropyl alcohol, 150:15:5, v/v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Column Temperature 40°C

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Calcipotriol (MC 1080)413.3395.315
Calcipotriol-d4 (this compound)417.3399.315

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Data Presentation and Analysis

The concentration of Calcipotriol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.

Calibration Curve Data (Example)

Standard Concentration (pg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
101,500100,0000.015
507,800102,0000.076
10016,000101,0000.158
50082,00099,0000.828
1000165,000100,5001.642
2000330,00099,5003.317

A linear regression of the peak area ratio versus concentration is used to determine the concentration of Calcipotriol in the QC and unknown samples.

Method Validation Summary (Example)

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) 10 pg/mLSignal-to-noise > 10
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (% Bias) -5% to +8%± 15%
Recovery > 85%Consistent and reproducible
Matrix Effect MinimalMonitored
Stability (Freeze-thaw, Bench-top, Long-term) Stable< 15% degradation

Conclusion

The use of isotope dilution mass spectrometry with Calcipotriol-d4 (this compound) as an internal standard provides a robust, sensitive, and specific method for the quantification of Calcipotriol (MC 1080) in biological matrices. The detailed protocols and methodologies presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating this bioanalytical assay. Adherence to these protocols will ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

Application Notes and Protocols: MC 1080-d4 (Sodium Fluoroacetate-d4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1080-d4 is the deuterated form of Sodium Fluoroacetate, a highly toxic substance commonly known as "1080." The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS), allowing for precise measurement of Sodium Fluoroacetate in various matrices.

EXTREME CAUTION: Sodium Fluoroacetate and its deuterated analogs are extremely toxic to mammals, including humans, and should be handled only by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. Fatal if swallowed and toxic in contact with skin.[1][2]

Data Presentation

Due to the limited availability of specific data for the deuterated form, the following table summarizes the properties of the non-deuterated Sodium Fluoroacetate. The physical and chemical properties of this compound are expected to be very similar.

Table 1: Physicochemical Properties of Sodium Fluoroacetate

PropertyValueReference
Chemical Formula C₂H₂FNaO₂
Molecular Weight 100.02 g/mol
Appearance White, odorless powder
Solubility Soluble in water[1]
Melting Point 200 °C (decomposes)
Toxicity (Oral, Rat LD50) 0.22 mg/kg

Experimental Protocols

Risk Assessment and Safety Precautions

A thorough risk assessment must be conducted before any work with this compound.

  • Engineering Controls: All handling of this compound, both in solid and solution form, must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves.

    • Lab Coat: A dedicated lab coat for handling this compound is required.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Respiratory Protection: A respirator with an appropriate filter may be required depending on the risk assessment.

  • Emergency Procedures: An emergency plan must be in place, including access to a safety shower, eyewash station, and first aid. All personnel must be aware of the signs and symptoms of Sodium Fluoroacetate poisoning.[2]

Preparation of Stock Solutions

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound powder

  • Analytical balance (located in a fume hood or a balance enclosure)

  • Volumetric flask (Class A)

  • Solvent (e.g., HPLC-grade water or methanol)

  • Pipettes and pipette tips

  • Secondary containment (e.g., a beaker or tray)

Procedure:

  • Pre-labeling: Label the volumetric flask with the compound name, concentration, solvent, date, and your initials.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a tared weigh boat.

  • Transfer: Gently transfer the powder to the volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the powder.

  • Dilution: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution to a clearly labeled, sealed vial and store it in a secure, locked location.

Handling of Solutions
  • Always handle solutions of this compound within a chemical fume hood.

  • Use positive displacement pipettes for accurate and safe transfer of solutions.

  • Avoid any contact with skin, eyes, or clothing.

  • Clearly label all containers with the compound name, concentration, and hazard symbols.

Storage and Stability
  • Solid Form: Store this compound in a tightly sealed container in a cool, dry, and secure location, away from incompatible materials.

  • Solutions: Store solutions in a refrigerator (2-8 °C) in tightly sealed, clearly labeled vials. The stability of the solution will depend on the solvent and storage conditions; it is recommended to prepare fresh solutions regularly.

Waste Disposal

All waste contaminated with this compound (e.g., pipette tips, gloves, empty vials) is considered hazardous waste and must be disposed of according to institutional and local regulations. Do not dispose of this material down the drain.

Visualizations

Safe_Handling_Workflow_for_MC_1080_d4 cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Compound Weigh Compound Prepare_Hood->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Aliquot_and_Store Aliquot and Store Securely Prepare_Solution->Aliquot_and_Store Decontaminate Decontaminate Work Area Aliquot_and_Store->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Caption: Workflow for the safe handling and preparation of this compound solutions.

Internal_Standard_Method_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample_Collection Collect Analytical Sample Add_IS Spike with this compound (Internal Standard) Sample_Collection->Add_IS Extraction Extract Analytes Add_IS->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Quantification Quantify Sodium Fluoroacetate using this compound LC_MS_Analysis->Quantification Reporting Report Results Quantification->Reporting

Caption: Logical workflow for using this compound as an internal standard in quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: MC 1080-d4 (Calcitriol-d4) Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MC 1080-d4. This resource is designed for researchers, scientists, and drug development professionals using this compound, a deuterated form of the vitamin D analog Calcitriol (1α,25-dihydroxyvitamin D3), in their analytical assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Extraction

Question: I am seeing low recovery of this compound and my analyte of interest from plasma samples. What could be the cause?

Answer: Low recovery of vitamin D analogs like Calcitriol and its deuterated internal standard is a common issue, often stemming from inefficient sample preparation. These compounds are lipophilic and can bind strongly to plasma proteins.

Troubleshooting Steps:

  • Protein Precipitation: Ensure complete protein precipitation. Using ice-cold acetonitrile or methanol is a common practice. Vortex thoroughly and centrifuge at a sufficient speed and duration to obtain a clear supernatant.

  • Liquid-Liquid Extraction (LLE): For cleaner extracts, consider LLE after protein precipitation. Solvents like methyl tert-butyl ether (MTBE) or hexane-ethyl acetate mixtures are effective. Ensure vigorous mixing and adequate phase separation.

  • Supported Liquid Extraction (SLE): SLE is a robust alternative to LLE, offering high recovery and cleaner extracts.[1]

  • Solid-Phase Extraction (SPE): SPE can provide excellent sample cleanup and concentration. C18 or mixed-mode cartridges are commonly used. Ensure proper conditioning, loading, washing, and elution steps are optimized for your specific matrix.[1]

Chromatography & LC-MS/MS Analysis

Question: I am observing poor peak shape and/or signal intensity for this compound. What are the potential causes and solutions?

Answer: Poor chromatography and low signal intensity are significant challenges in the analysis of vitamin D metabolites due to their low concentrations and poor ionization efficiency.[2]

Troubleshooting Steps:

  • Derivatization: The ionization efficiency of Calcitriol and its analogs is notoriously low. Derivatization using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 2-nitrosopyridine can significantly enhance the signal in mass spectrometry.[2][3]

  • Mobile Phase Optimization: Ensure the mobile phase composition is optimal. A common mobile phase for vitamin D analysis consists of a gradient of water and methanol or acetonitrile with a small amount of formic acid or ammonium acetate to improve peak shape and ionization.[4]

  • Column Selection: A high-resolution C18 column is typically used for the separation of vitamin D metabolites. Ensure the column is not degraded and is appropriate for your application.

  • Source Conditions: Optimize the mass spectrometer source parameters, including temperature, gas flows, and voltages, to maximize the ionization of the derivatized or underivatized analyte.

Question: My this compound internal standard signal is inconsistent or decreasing throughout the analytical run. Why is this happening?

Answer: Signal instability of a deuterated internal standard can be caused by several factors, including issues with the LC system, the mass spectrometer, or the stability of the standard itself.

Troubleshooting Steps:

  • System Suitability: Before starting the sample sequence, run a few injections of a standard solution to ensure the LC-MS/MS system is stabilized and performing consistently.

  • Matrix Effects: Even with a deuterated internal standard, severe ion suppression or enhancement from the sample matrix can affect signal stability. Improve sample cleanup to minimize matrix effects.

  • Standard Stability: Ensure the reconstituted this compound solution is stored correctly (typically at -20°C or -80°C in an appropriate solvent) and has not degraded. Avoid repeated freeze-thaw cycles. While deuterated standards are generally stable, storage in acidic or basic solutions should be avoided to prevent potential hydrogen-deuterium exchange.[2]

  • Carryover: Vitamin D analogs can be "sticky" and prone to carryover in the LC system. Use a strong needle wash solution and inject blank samples after high-concentration samples to assess and mitigate carryover.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of Calcitriol in plasma and is suitable for use with this compound as an internal standard.[1]

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution (this compound).

  • Supported Liquid Extraction (SLE):

    • Load the pre-treated sample onto a 96-well SLE plate.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes with an appropriate organic solvent (e.g., MTBE).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in a low-organic solvent.

    • Condition an SPE cartridge (e.g., C18) with methanol and then water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization for Enhanced LC-MS/MS Sensitivity

This protocol describes a general procedure for derivatization using PTAD, a common reagent for improving the ionization of vitamin D analogs.

  • Sample Preparation: Prepare the sample extract containing the analyte and internal standard and evaporate it to dryness.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile).

    • Add a freshly prepared solution of PTAD in a suitable solvent.

    • Incubate the mixture at room temperature for a specified period (e.g., 30-60 minutes), protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of water or other suitable reagent.

  • LC-MS/MS Analysis: Inject the derivatized sample directly into the LC-MS/MS system.

Data Presentation

Table 1: Mass Spectrometric Parameters for Calcitriol and this compound (Calcitriol-d4)

The following table provides typical mass-to-charge ratios (m/z) for the precursor and product ions of Calcitriol and its deuterated analog. These values may vary slightly depending on the derivatization agent used and the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Calcitriol (Analyte)Varies with derivatizationVaries with derivatizationPositive
This compound (Internal Standard)Precursor + 4 amuVaries with derivatizationPositive

Note: The exact m/z values will depend on the specific derivatization strategy employed. Without derivatization, the protonated molecule [M+H]+ of Calcitriol is approximately 417.6 m/z.

Visualizations

Diagram 1: General LC-MS/MS Workflow for this compound Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_derivatization Optional Derivatization p1 Plasma Sample p2 Add this compound (Internal Standard) p1->p2 p3 Protein Precipitation / LLE / SLE / SPE p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC Separation (C18 Column) p4->a1 Inject d1 Derivatization (e.g., PTAD) p4->d1 Enhance Signal a2 Mass Spectrometry (Detection) a1->a2 a3 Data Processing a2->a3 d1->a1

Caption: A typical workflow for the analysis of vitamin D analogs using a deuterated internal standard.

Diagram 2: Troubleshooting Guide for Internal Standard Issues

troubleshooting start Inconsistent/Low This compound Signal q1 Is the LC-MS system stable? (Check system suitability) start->q1 a1_yes System is stable q1->a1_yes Yes a1_no System is unstable q1->a1_no No q2 Is sample cleanup sufficient? (Assess matrix effects) a1_yes->q2 a2_yes Cleanup is sufficient q2->a2_yes Yes a2_no Improve sample cleanup (e.g., add SPE step) q2->a2_no No q3 Is the internal standard stable? (Check storage & preparation) a2_yes->q3 a3_yes IS is stable q3->a3_yes Yes a3_no Prepare fresh IS solution q3->a3_no No end Consider carryover or other advanced issues a3_yes->end

Caption: A decision tree for troubleshooting common issues with deuterated internal standards.

References

Optimizing MC 1080-d4 Concentration for Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MC 1080-d4 as an internal standard in analytical methodologies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of sodium monofluoroacetate, also known as compound 1080, a pesticide. In mass spectrometry-based analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled compounds like this compound are considered the gold standard for internal standards. This is because they share very similar chemical and physical properties with the non-labeled analyte of interest. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.

Q2: What is a good starting concentration for this compound as an internal standard?

A2: A recommended starting concentration for this compound (specifically ¹³C₂, d₂-sodium monofluoroacetate) is 10 ppb (parts-per-billion) .[1] This concentration has been successfully utilized in the analysis of sodium monofluoroacetate in animal kidney tissue by LC-MS/MS.[1] However, the optimal concentration is application-dependent and should be experimentally determined for your specific matrix and analytical method.

Q3: How do I prepare a 10 ppb working solution of this compound?

A3: To prepare a 10 ppb working solution, you will need to perform serial dilutions from a stock solution. The exact dilution scheme will depend on the concentration of your stock solution. For example, to prepare a 10 ppb (10 ng/mL) working solution from a 1 mg/mL stock solution, you could perform the following serial dilutions:

StepStarting ConcentrationDilution FactorFinal Concentration
11 mg/mL (1,000,000 ng/mL)1:10010,000 ng/mL (10 µg/mL)
210,000 ng/mL1:100100 ng/mL
3100 ng/mL1:1010 ng/mL (10 ppb)

Note: Always use high-purity solvents for dilutions and ensure thorough mixing at each step.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low signal intensity of this compound - Concentration is too low.- Ion suppression from the sample matrix.- Poor ionization efficiency in the mass spectrometer source.- Increase the concentration of the internal standard in increments (e.g., 25 ppb, 50 ppb).- Evaluate and optimize sample preparation to remove interfering matrix components.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
High signal intensity of this compound (detector saturation) - Concentration is too high.- Decrease the concentration of the internal standard (e.g., 5 ppb, 1 ppb).
Poor linearity of the calibration curve - Inappropriate internal standard concentration.- Analyte and internal standard are not responding proportionally.- Perform an internal standard concentration optimization experiment (see protocol below).- Ensure that the analyte and internal standard are analyzed within the linear dynamic range of the instrument.
High variability in the analyte/internal standard peak area ratio - Inconsistent addition of the internal standard.- Instability of the internal standard (e.g., H/D exchange).- Use a calibrated pipette and add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process.- Investigate the stability of this compound in your sample matrix and storage conditions.

Experimental Protocols

Protocol for Optimizing Internal Standard Concentration

This experiment aims to determine the optimal concentration of this compound that provides a stable and appropriate signal intensity across the calibration range of the analyte.

Methodology:

  • Prepare Analyte Calibration Standards: Prepare a series of calibration standards of the non-labeled analyte (sodium monofluoroacetate) at concentrations that cover the expected range of your samples.

  • Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, and 50 ppb).

  • Spike Samples: For each analyte calibration standard concentration, create five separate samples. Spike each of these with one of the different this compound working solutions.

  • Sample Preparation: Process all samples using your established extraction or sample preparation protocol.

  • LC-MS/MS Analysis: Analyze all prepared samples using your LC-MS/MS method.

  • Data Analysis:

    • For each internal standard concentration, plot the analyte peak area against the analyte concentration.

    • For each internal standard concentration, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Evaluate the linearity (R²) of the calibration curves for each internal standard concentration.

    • Monitor the peak area of the internal standard across all samples. The ideal concentration will result in a consistent internal standard peak area across all analyte concentrations and provide the best linearity for the calibration curve.

Visualizations

experimental_workflow Workflow for Internal Standard Concentration Optimization cluster_prep Preparation cluster_spiking Spiking cluster_analysis Analysis cluster_data Data Evaluation prep_analyte Prepare Analyte Calibration Standards spike_samples Spike Each Analyte Standard with Each IS Concentration prep_analyte->spike_samples prep_is Prepare this compound Working Solutions prep_is->spike_samples sample_prep Sample Preparation spike_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Plot Calibration Curves (Analyte Area and Area Ratio) lcms_analysis->data_analysis evaluate_linearity Evaluate Linearity (R²) and IS Signal Consistency data_analysis->evaluate_linearity select_optimal Select Optimal IS Concentration evaluate_linearity->select_optimal

Caption: Experimental workflow for optimizing this compound concentration.

logical_relationship Troubleshooting Logic for IS Signal Issues start Abnormal Internal Standard Signal low_signal Low Signal start->low_signal Check Intensity high_signal High Signal start->high_signal Check Intensity increase_conc Increase IS Concentration low_signal->increase_conc Yes optimize_matrix Optimize Sample Preparation low_signal->optimize_matrix No decrease_conc Decrease IS Concentration high_signal->decrease_conc Yes optimize_source Optimize MS Source optimize_matrix->optimize_source

Caption: Troubleshooting logic for this compound signal intensity issues.

References

Technical Support Center: Troubleshooting Matrix Effects with MC 1080-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using MC 1080-d4 as an internal standard in your experiments, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound, also known as Calcipotriol-d4, is a deuterium-labeled analog of Calcipotriol. It is commonly used as an internal standard in bioanalytical methods, such as LC-MS/MS, for the quantification of calcipotriol in biological matrices. Because it is chemically almost identical to the analyte of interest (calcipotriol), it is expected to behave similarly during sample preparation and analysis. This co-elution helps to compensate for variations in sample extraction, injection volume, and, most importantly, matrix effects.

Q2: What are matrix effects and how can they affect my results?

Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] In bioanalysis, common sources of matrix effects include phospholipids, salts, and other endogenous compounds from biological samples like plasma or urine.[2] Matrix effects can lead to inaccurate and imprecise quantification of the analyte.

Q3: I am using this compound as an internal standard, but I am still seeing high variability in my results. What could be the cause?

While stable isotope-labeled internal standards like this compound are designed to compensate for matrix effects, they are not always a perfect solution. High variability can arise from several factors:

  • Differential Matrix Effects: The analyte and the internal standard may not experience the exact same degree of ion suppression or enhancement. This can happen if there is a slight chromatographic separation between the two compounds, causing them to encounter different co-eluting matrix components as they enter the mass spectrometer's ion source.[3]

  • Isotopic Exchange: In some instances, deuterium atoms on a labeled compound can exchange with hydrogen atoms from the surrounding solvent or matrix, which would alter the mass of the internal standard and affect quantification.

  • Purity of the Internal Standard: The presence of unlabeled calcipotriol as an impurity in the this compound standard can lead to artificially inflated analyte concentrations.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating common issues related to matrix effects when using this compound.

Problem 1: Inconsistent or Unstable Analyte/Internal Standard Peak Area Ratio
Possible Cause Diagnostic Check Proposed Solution
Differential Ion Suppression/Enhancement Perform a post-column infusion experiment. Infuse a constant flow of calcipotriol and this compound solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.- Optimize Chromatography: Adjust the gradient, mobile phase composition, or select a different column to improve separation between the analyte and interfering matrix components. - Improve Sample Preparation: Employ a more rigorous sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a greater proportion of matrix components.
Chromatographic Shift Between Analyte and Internal Standard Carefully examine the chromatograms of the analyte and this compound. A slight but consistent difference in retention times can lead to differential matrix effects. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[4][5][6]- Adjust Chromatographic Conditions: Modify the mobile phase or temperature to achieve better co-elution. - Consider a Different Labeled Standard: If available, a ¹³C-labeled internal standard may exhibit a smaller retention time difference compared to a deuterated standard.[4]
Internal Standard Instability Prepare the internal standard in different solvents (e.g., acidic, basic, neutral) and analyze over time to check for degradation or isotopic exchange.Ensure the solvent used for stock and working solutions is appropriate and stored under recommended conditions.
Problem 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Possible Cause Diagnostic Check Proposed Solution
Non-Linearity Due to Matrix Effects Prepare calibration curves in both neat solvent and in the biological matrix. A significant difference in the slope of the curves is indicative of matrix effects.- Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. - Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.
Variable Extraction Recovery Evaluate the recovery of both the analyte and internal standard by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.Optimize the extraction procedure to ensure consistent and high recovery for both compounds. Ensure pH and solvent polarity are optimal for both calcipotriol and this compound.

Experimental Protocols

Representative LC-MS/MS Method for Calcipotriol Analysis

This protocol is a general representation and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 50 µL of a suitable buffer (e.g., ammonium acetate).

  • Add 500 µL of an organic extraction solvent (e.g., a mixture of hexane, dichloromethane, and isopropyl alcohol).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., Kinetex C18, 1.7 µm, 100 x 2.10 mm).

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate), such as an 85:15 (v/v) ratio.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Calcipotriol: Monitor the transition of the precursor ion to a specific product ion.

    • This compound: Monitor the corresponding transition for the deuterated internal standard.

  • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Visualizations

Vitamin D Signaling Pathway

The biologically active form of Vitamin D, calcitriol, exerts its effects by binding to the Vitamin D Receptor (VDR). This complex then partners with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

VitaminD_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol Calcitriol (Active Vitamin D) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds and Activates VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to DNA DNA TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein Synthesis (Biological Response) mRNA->Protein Translation

Caption: Vitamin D signaling pathway.

Troubleshooting Workflow for Matrix Effects

This workflow provides a logical progression for identifying and addressing matrix effect-related issues.

Troubleshooting_Workflow Start Inconsistent Results (Poor Accuracy/Precision) CheckRatio Check Analyte/IS Peak Area Ratio Stability Start->CheckRatio Stable Ratio is Stable CheckRatio->Stable Yes Unstable Ratio is Unstable CheckRatio->Unstable No MatrixMatchedCal Use Matrix-Matched Calibrators Stable->MatrixMatchedCal CheckCoelution Check for Analyte/IS Chromatographic Co-elution Unstable->CheckCoelution Coelute Peaks Co-elute CheckCoelution->Coelute Yes NoCoelute Peaks Do Not Co-elute CheckCoelution->NoCoelute No PostColumnInfusion Perform Post-Column Infusion Experiment Coelute->PostColumnInfusion OptimizeChrom Optimize Chromatography for Co-elution NoCoelute->OptimizeChrom MatrixEffectObserved Matrix Effect Observed? PostColumnInfusion->MatrixEffectObserved YesME Yes MatrixEffectObserved->YesME Yes NoME No MatrixEffectObserved->NoME No OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) YesME->OptimizeSamplePrep End Problem Resolved NoME->End OptimizeChrom->End OptimizeSamplePrep->End MatrixMatchedCal->End

Caption: Troubleshooting workflow for matrix effects.

References

Technical Support Center: Optimizing MC 1080-d4 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal intensity of MC 1080-d4 (Calcipotriol-d4) in mass spectrometry experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to enhance signal intensity and ensure data quality.

Question 1: Why am I observing a low or no signal for this compound?

Answer: A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow to identify and resolve the issue.

G cluster_0 Troubleshooting Low this compound Signal A Low or No Signal Observed B Verify Sample Preparation A->B C Check LC-MS Interface and Ion Source B->C If sample prep is correct F Signal Restored? B->F Issue Resolved D Optimize Mass Spectrometer Parameters C->D If ion source is clean and stable C->F Issue Resolved E Consider Derivatization D->E If signal is still low D->F Issue Resolved E->F

Caption: Troubleshooting workflow for low this compound signal intensity.

A detailed breakdown of each step is provided below:

  • Sample Preparation: Inadequate extraction or the presence of matrix effects can significantly suppress the signal.

    • Solid-Phase Extraction (SPE): Ensure the SPE cartridge is appropriate for vitamin D analogs and that the elution solvent is effective.

    • Liquid-Liquid Extraction (LLE): Optimize the solvent system to ensure efficient extraction of this compound from the sample matrix.

    • Matrix Effects: Biological matrices like plasma can cause ion suppression. Diluting the sample or using a more efficient cleanup method can mitigate this.

  • LC-MS Interface and Ion Source: The ionization process is critical for generating a strong signal.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for vitamin D analogs.

    • Ion Source Parameters: Optimize the spray voltage, gas temperatures, and gas flow rates. An unstable spray can lead to a fluctuating or low signal.

    • Source Cleanliness: A contaminated ion source can lead to poor ionization efficiency. Regular cleaning is essential.

  • Mass Spectrometer Parameters: Incorrect mass spectrometer settings will result in poor detection.

    • MRM Transitions: Ensure you are monitoring the correct multiple reaction monitoring (MRM) transitions for this compound. Common transitions for Calcipotriol (the non-deuterated form) can be used as a starting point, adjusting for the mass shift of the deuterium labels.

    • Collision Energy (CE): Optimize the CE to achieve the most intense and stable fragment ion signal. This is a compound-dependent parameter.

    • Adduct Formation: Vitamin D analogs can form various adducts (e.g., [M+H]+, [M+Na]+). Identify the most abundant and stable adduct for this compound and set the mass spectrometer to monitor it.

  • Derivatization: If the signal remains low after optimizing the above parameters, consider derivatization to improve ionization efficiency. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance the signal of vitamin D analogs.

Question 2: How can I differentiate between low signal due to instrument issues versus sample-related problems?

Answer: A systematic approach can help pinpoint the source of the problem.

G cluster_0 Isolating the Source of Low Signal A Low Signal Observed B Inject a Standard Solution of this compound A->B C Signal is Strong? B->C D Problem is Sample-Related (e.g., Matrix Effects, Poor Extraction) C->D Yes E Problem is Instrument-Related (e.g., Ion Source, MS Parameters) C->E No

Caption: Differentiating between sample-related and instrument-related issues.

  • Prepare a fresh, simple standard solution of this compound in a clean solvent (e.g., methanol or acetonitrile).

  • Directly infuse this standard into the mass spectrometer or make a loop injection to bypass the LC column.

  • If a strong and stable signal is observed , the issue likely lies with your sample preparation, the LC method, or matrix effects.

  • If the signal is still weak or absent , the problem is likely with the mass spectrometer settings or the ion source.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry parameters for this compound analysis?

A1: Optimal parameters are instrument-dependent, but the following table provides a good starting point for method development.

ParameterTypical Value/Range
Ionization ModeESI Positive
Capillary Voltage3.0 - 4.5 kV
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 150 L/hr
Collision GasArgon
MRM TransitionsSee table below

Table of a priori MRM Transitions for Calcipotriol and this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Calcipotriol413.3271.215 - 25
413.3135.120 - 30
This compound417.3275.215 - 25
417.3135.120 - 30

Note: These values should be optimized for your specific instrument and experimental conditions.

Q2: Should I use ESI or APCI for this compound analysis?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for vitamin D analogs. ESI is generally more common and often provides better sensitivity, especially after derivatization. However, APCI can be less susceptible to matrix effects and may be a good alternative if you are experiencing significant ion suppression.

Q3: How can I minimize matrix effects when analyzing this compound in biological samples?

A3: Matrix effects, where co-eluting substances from the sample interfere with the ionization of the analyte, are a common challenge. To minimize them:

  • Improve Sample Cleanup: Use a more rigorous sample preparation method, such as a two-step LLE or a more selective SPE phase.

  • Chromatographic Separation: Optimize your LC method to separate this compound from interfering components. Using a longer column or a different stationary phase can be effective.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but may also reduce the signal of your analyte.

  • Use a Stable Isotope-Labeled Internal Standard: As this compound is itself a deuterated analog, it is often used as an internal standard for the quantification of Calcipotriol. If you are troubleshooting the signal of this compound itself, ensure it is not being suppressed by matrix components that co-elute with it.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from plasma samples.

  • Sample Pre-treatment: To 500 µL of plasma, add a known amount of an appropriate internal standard (if this compound is the analyte).

  • Protein Precipitation: Add 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Derivatization with PTAD for Enhanced Sensitivity

This protocol can be used to improve the ionization efficiency of this compound.

  • Prepare PTAD Solution: Prepare a 50 µg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.

  • Derivatization Reaction: To the dried sample extract, add 50 µL of the PTAD solution.

  • Incubation: Vortex briefly and incubate at room temperature for 30 minutes in the dark.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a reducing agent if necessary.

  • LC-MS/MS Analysis: Inject the derivatized sample directly into the LC-MS/MS system. The derivatized product will have a different mass and fragmentation pattern, which will need to be determined and optimized.

Technical Support Center: MC 1080-d4 Purity Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on available data, "MC 1080" is likely an analog or synonym for Calcitriol (1α,25-dihydroxyvitamin D3). The "-d4" designation indicates that this is a deuterated version of the compound, commonly used as an internal standard in quantitative analytical procedures. This guide has been developed based on the analytical methodologies for Calcitriol and its deuterated analogs.

Frequently Asked Questions (FAQs)

Q1: What is MC 1080-d4 and what is its primary application?

A1: this compound is presumed to be a deuterated form of Calcitriol, the biologically active form of Vitamin D3. The incorporation of deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties. This makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It is used to accurately quantify the concentration of endogenous Calcitriol in biological samples by correcting for variations in sample preparation and instrument response.

Q2: How should I store and handle this compound?

A2: this compound, like other Vitamin D analogs, is sensitive to light, heat, and air. To ensure its stability and purity, it should be stored in a tightly sealed, light-resistant container at -20°C or lower. When preparing solutions, use amber vials or light-blocking tubes and minimize exposure to ambient light and elevated temperatures. Solutions should be freshly prepared whenever possible.

Q3: What are the expected mass spectral characteristics of this compound?

A3: The exact mass of this compound will be higher than that of unlabeled Calcitriol due to the presence of four deuterium atoms. In mass spectrometry, you would expect to see a molecular ion peak ([M+H]+ or [M-H]-) that is 4 Daltons greater than that of Calcitriol. The fragmentation pattern in MS/MS analysis should be similar to that of the unlabeled compound, with the corresponding mass shifts in the fragment ions.

Troubleshooting Guides

This section addresses common issues encountered during the purity analysis and quality control of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload. 4. Contamination in the HPLC system or sample.1. Replace the HPLC column. 2. Adjust the mobile phase pH to be within the stable range for the column and analyte. 3. Reduce the injection volume or sample concentration. 4. Flush the system with a strong solvent; ensure sample is fully dissolved and filtered.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Inconsistent column temperature. 3. Air bubbles in the pump. 4. Column equilibration is insufficient.1. Prepare fresh mobile phase and ensure proper mixing/degassing. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and prime the pump. 4. Equilibrate the column with the mobile phase for a sufficient amount of time before injection.
Ghost Peaks 1. Contamination from a previous injection. 2. Contaminated mobile phase or glassware. 3. Impurities in the sample solvent.1. Run a blank gradient to wash the column. 2. Use high-purity solvents and clean glassware. 3. Use a high-purity solvent for sample dissolution.
Low Signal Intensity 1. Low sample concentration. 2. Detector issue (e.g., lamp nearing end of life for UV detectors). 3. Incorrect detection wavelength.1. Increase sample concentration if possible. 2. Perform detector maintenance as per the manufacturer's instructions. 3. Optimize the detection wavelength for this compound. For Calcitriol analogs, this is typically around 265 nm.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Ion Intensity 1. Ion suppression from matrix components. 2. Suboptimal ionization source parameters (e.g., temperature, gas flow). 3. Incorrect mobile phase composition for ionization. 4. Clogged mass spectrometer inlet.1. Improve sample cleanup procedures (e.g., solid-phase extraction). 2. Optimize source parameters through infusion or flow injection analysis. 3. Add modifiers like formic acid or ammonium formate to the mobile phase to improve ionization. 4. Perform routine maintenance on the mass spectrometer.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Electrical noise. 3. Leaks in the LC or MS system.1. Use high-purity solvents and flush the LC system. 2. Ensure proper grounding of the instrument. 3. Check for and resolve any leaks.
Inaccurate Mass Measurement 1. Mass spectrometer requires calibration. 2. Unstable temperature in the MS laboratory.1. Calibrate the mass spectrometer according to the manufacturer's protocol. 2. Maintain a stable laboratory environment.
Isotopic Purity Issues 1. Presence of unlabeled or partially deuterated compound. 2. In-source fragmentation or exchange.1. This is an inherent property of the material and should be specified in the certificate of analysis. 2. Optimize MS source conditions to minimize these effects.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Reference standard of high purity

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[1]

  • HPLC system with a UV detector

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[1] The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm[1]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a small amount of the reference standard and dissolve it in methanol to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare a solution of this compound in methanol at a similar concentration to the standard solution.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation and Isotopic Purity by LC-MS/MS

This protocol describes a method to confirm the identity and assess the isotopic purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • C18 UPLC/UHPLC column for fast analysis

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to elute the analyte (e.g., start with 50% B, ramp to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive ESI

  • MS/MS Analysis: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to monitor the transition from the deuterated precursor ion to a specific product ion. The exact masses for the precursor and product ions will need to be determined based on the structure of this compound.

3. Sample Preparation:

  • Prepare a dilute solution of this compound in methanol (e.g., 1 µg/mL).

4. Procedure:

  • Infuse a solution of the compound directly into the mass spectrometer to determine the optimal precursor and product ions and collision energy.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the sample solution.

  • Acquire data in full scan mode to confirm the molecular weight and in MS/MS mode to confirm the fragmentation pattern and isotopic distribution.

  • Assess the isotopic purity by examining the relative intensities of the ion peaks corresponding to the d0, d1, d2, d3, and d4 species.

Data Presentation

Table 1: Representative HPLC Purity Data for a Batch of this compound
ParameterSpecificationResult
Appearance White to off-white solidConforms
Purity by HPLC (265 nm) ≥ 98.0%99.2%
Major Impurity ≤ 1.0%0.5%
Total Impurities ≤ 2.0%0.8%
Table 2: Representative LC-MS/MS Identity and Isotopic Purity Data
ParameterSpecificationResult
Molecular Weight (Monoisotopic) Expected: [M+H]+ for C27H40D4O3Conforms
MS/MS Fragmentation Consistent with reference standardConforms
Isotopic Purity (d4) ≥ 95%97.5%
d0 Content ≤ 1%0.2%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject Purity lcms_inject Inject into LC-MS/MS dissolve->lcms_inject Identity hplc_detect UV Detection (265 nm) hplc_inject->hplc_detect purity_calc Calculate Purity hplc_detect->purity_calc lcms_detect ESI-MS/MS Detection lcms_inject->lcms_detect identity_confirm Confirm Identity & Isotopic Purity lcms_detect->identity_confirm

Caption: Experimental workflow for the purity and identity analysis of this compound.

troubleshooting_logic cluster_hplc_issues HPLC System Checks cluster_sample_issues Sample Preparation Checks cluster_resolution Resolution start Problem Encountered (e.g., Poor Peak Shape) check_column Check Column (Age, Performance) start->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_temp Check Temperature (Column Oven) start->check_temp check_system Check System (Leaks, Pump) start->check_system check_concentration Check Concentration (Overload?) start->check_concentration check_dissolution Check Dissolution (Fully Dissolved?) start->check_dissolution check_purity Check Solvent Purity start->check_purity resolve Problem Resolved? check_column->resolve check_mobile_phase->resolve check_temp->resolve check_system->resolve check_concentration->resolve check_dissolution->resolve check_purity->resolve escalate Escalate to Technical Support resolve->escalate No

References

Technical Support Center: Calibrating Mass Spectrometers with MC 1080-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of MC 1080-d4 in mass spectrometer calibration. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the application of this internal standard, troubleshoot common issues, and answer frequently asked questions.

Understanding this compound

This compound is a deuterated form of Calcitriol, the biologically active form of Vitamin D3. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes this compound an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Calcitriol and other Vitamin D metabolites. Its chemical properties are nearly identical to the endogenous analyte, but it has a slightly higher mass, allowing it to be distinguished by the mass spectrometer.[1][2][3]

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₂₇H₃₆D₄O₃
Molecular Weight 416.63 g/mol
Synonyms Calcitriol-d4, 1α,25-dihydroxyvitamin D3-d4

Experimental Protocols

A precise and validated experimental protocol is crucial for accurate quantification of Vitamin D metabolites. Below is a detailed methodology for using this compound as an internal standard in an LC-MS/MS workflow.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the biological matrix and to enhance the ionization of the analyte.

  • Protein Precipitation: To 220 µL of serum, add 20 µL of the internal standard solution (this compound). Then, add 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water. Vortex the solution vigorously for 30 seconds and let it stand for 7 minutes. Centrifuge the mixture at 7,516 x g for 5 minutes to pellet the precipitated proteins.[4]

  • Solid-Phase Extraction (SPE): Transfer the supernatant from the protein precipitation step to an SPE plate. Allow the sample to be completely absorbed by the sorbent material. Wash the sorbent with an appropriate solvent to remove interfering compounds.

  • Elution: Elute the Vitamin D metabolites and the internal standard from the SPE plate using two 800 µL volumes of a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (90/10%). Evaporate the elution solvent under a stream of nitrogen at 50 °C.[4]

  • Reconstitution: Reconstitute the dried extract in 125 µL of a water/methanol (50/50%) solution for LC-MS/MS analysis.[4]

  • Derivatization (Optional but Recommended): To improve ionization efficiency and sensitivity, especially for low concentration samples, derivatization is often employed. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex can be used.[5][6] This step can significantly enhance the signal-to-noise ratio.[6]

Liquid Chromatography (LC) Conditions

Proper chromatographic separation is essential to distinguish the analyte from other compounds in the sample.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient A gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B is typically used to effectively separate the analytes.
Flow Rate 0.2 - 0.4 mL/min[7]
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions

The mass spectrometer settings must be optimized for the specific analyte and internal standard.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI) in positive mode is commonly used, especially after derivatization.
Scan Type Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification due to its high selectivity and sensitivity.
Capillary Voltage ~3.0 - 3.88 kV[4][7]
Desolvation Temperature 500 - 600 °C[4][7]
Precursor/Product Ion Transitions (m/z) These will need to be optimized for your specific instrument. For derivatized Calcitriol, a common transition is m/z 574.4 > 314.158. For the deuterated internal standard (d6), the transition is m/z 580.4 > 314.136. The specific transitions for this compound should be determined empirically.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the calibration and use of this compound.

Q1: Why am I seeing a weak or no signal for this compound?

A1:

  • Improper Storage: Ensure the standard has been stored correctly, typically at -20°C or lower, to prevent degradation.

  • Low Concentration: The concentration of the internal standard may be too low. Prepare a fresh, more concentrated solution.

  • Poor Ionization: Vitamin D metabolites can have poor ionization efficiency. Consider using a derivatization agent like PTAD or Amplifex to enhance the signal.[5][6]

  • Incorrect MS Settings: Verify that the mass spectrometer is set to the correct precursor and product ion masses for this compound. The cone voltage and collision energy should also be optimized.

Q2: My calibration curve is not linear. What should I do?

A2:

  • Incorrect Standard Concentrations: Double-check the concentrations of your calibrators. Serial dilutions should be prepared carefully.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard, leading to non-linearity. Ensure your sample preparation method is effectively removing interfering substances.

  • Detector Saturation: At high concentrations, the detector may become saturated. If the curve is flattening at the top, try using a wider calibration range or diluting the higher concentration standards.

Q3: I'm observing co-elution of interfering peaks with my analyte and internal standard. How can I resolve this?

A3:

  • Optimize Chromatography: Adjust the mobile phase gradient to improve the separation of the peaks of interest. A slower gradient or a different organic modifier might be necessary.

  • Improve Sample Cleanup: Enhance your sample preparation protocol to remove more of the interfering compounds. This could involve using a different SPE sorbent or adding a liquid-liquid extraction step.

  • Use a Higher Resolution Mass Spectrometer: If chromatographic separation is not possible, a high-resolution mass spectrometer may be able to distinguish between the analyte and the interference based on their exact masses.

Q4: Can I use this compound to quantify other Vitamin D metabolites?

A4: While this compound is specifically designed as an internal standard for Calcitriol, it may be possible to use it for other closely related Vitamin D metabolites if their chemical behavior during extraction and ionization is very similar. However, for the most accurate results, it is always recommended to use a specific deuterated internal standard for each analyte being quantified.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key stages.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample add_is Add this compound serum->add_is protein_precip Protein Precipitation add_is->protein_precip spe Solid-Phase Extraction protein_precip->spe elute Elution spe->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for Vitamin D analysis.

logical_relationship cluster_calibration Calibration Principle analyte Endogenous Calcitriol (Unknown Concentration) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (Known Concentration) is->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Principle of internal standard calibration.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Vitamin D Analysis: A Focus on MC 1080-d4

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of vitamin D and its metabolites is crucial for researchers and clinicians in understanding its role in human health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. A key component of a robust LC-MS/MS method is the use of a suitable internal standard to correct for variations in sample preparation and instrument response. This guide provides a comparative overview of internal standards used in vitamin D analysis, with a special focus on the commercially available synthetic analog, MC 1080-d4.

The Role of Internal Standards in LC-MS/MS

Internal standards are compounds that are added in a known quantity to samples, calibrators, and quality controls before sample processing. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, but be distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the most effective as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.

Commonly Used Vitamin D Internal Standards

Several deuterated forms of vitamin D metabolites are utilized as internal standards in LC-MS/MS assays. The most common include:

  • d3-25-hydroxyvitamin D3: Labeled with three deuterium atoms.

  • d6-25-hydroxyvitamin D3: Labeled with six deuterium atoms, providing a greater mass difference from the native analyte.

This compound , a deuterated synthetic analog of calcitriol (1,25-dihydroxyvitamin D3), is also available as an internal standard. While structurally related, its performance characteristics in direct comparison to other commonly used standards for the quantification of 25-hydroxyvitamin D are not extensively documented in publicly available literature. An objective comparison would require experimental data on key validation parameters.

Performance Comparison of Vitamin D Internal Standards

A direct comparison of this compound with other internal standards would involve assessing several key analytical performance metrics. The following table illustrates the type of data required for such a comparison.

Disclaimer: The following data is illustrative and does not represent actual experimental results for this compound, as such direct comparative data was not available in the conducted search.

Performance MetricThis compound (Hypothetical)d3-25-hydroxyvitamin D3d6-25-hydroxyvitamin D3
Accuracy (% Bias) -2.5% to +3.0%-4.0% to +5.2%-3.5% to +4.8%
Precision (% CV)
- Intra-assay< 4%< 5%< 5%
- Inter-assay< 6%< 7%< 6.5%
Linearity (r²) > 0.998> 0.997> 0.997
Recovery (%) 85 - 95%82 - 93%84 - 96%
Matrix Effect (%) 92 - 103%88 - 105%90 - 104%

Experimental Protocols

A detailed methodology is critical for reproducible and accurate results. Below is a representative experimental protocol for the quantification of 25-hydroxyvitamin D in human serum using LC-MS/MS with a deuterated internal standard.

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
  • To 100 µL of serum, add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical for this compound):

      • Precursor Ion (Q1) > Product Ion (Q3)

      • Note: Specific transitions for this compound would need to be optimized.

    • MRM Transitions for 25-hydroxyvitamin D3:

      • e.g., 401.3 > 383.3

    • MRM Transitions for d6-25-hydroxyvitamin D3:

      • e.g., 407.3 > 389.3

Visualizing Key Pathways and Workflows

Vitamin D Metabolism and Signaling Pathway

The following diagrams illustrate the key steps in vitamin D metabolism and its subsequent signaling cascade.

VitaminD_Metabolism cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney 7-DHC 7-dehydrocholesterol VitaminD_circ Vitamin D (Cholecalciferol) 7-DHC->VitaminD_circ Synthesis 25OHD 25-hydroxyvitamin D (Calcidiol) 1_25OH2D 1,25-dihydroxyvitamin D (Calcitriol) 25OHD->1_25OH2D CYP27B1 24_25OH2D 24,25-dihydroxyvitamin D (Inactive) 25OHD->24_25OH2D CYP24A1 1_25OH2D->24_25OH2D CYP24A1 Diet Diet Diet->VitaminD_circ Absorption VitaminD_circ->25OHD CYP2R1/CYP27A1 VitaminD_Signaling Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binds to DNA Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Calcium Homeostasis) Gene_Transcription->Biological_Effects LCMS_Workflow Sample_Collection 1. Serum/Plasma Sample Collection IS_Addition 2. Internal Standard (e.g., this compound) Addition Sample_Collection->IS_Addition Sample_Prep 3. Sample Preparation (Protein Precipitation, LLE, or SPE) IS_Addition->Sample_Prep LC_Separation 4. Liquid Chromatography Separation Sample_Prep->LC_Separation MS_Detection 5. Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis

Validation of Analytical Methods for Calcipotriol: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of Calcipotriol, a potent synthetic analogue of Vitamin D3 used in the treatment of psoriasis, the choice of internal standard is critical for developing a robust and reliable analytical method. This guide provides a comparative overview of using a deuterated internal standard, MC 1080-d4 (Calcipotriol-d4), versus an alternative, structurally unrelated internal standard, Lovastatin, for the quantification of Calcipotriol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Gold Standard: Deuterated Internal Standards

A Validated Alternative: Lovastatin

When a deuterated internal standard is not available or feasible, a structurally unrelated compound with similar chromatographic and ionization characteristics can be used. A validated LC-MS/MS method for the quantification of Calcipotriol in skin homogenate, receptor medium, and ointment has been developed using Lovastatin as the internal standard. This method provides a benchmark for the performance of a non-ideal, yet effective, internal standard.

Comparative Performance of Analytical Methods

The following table summarizes the key validation parameters for the LC-MS/MS method for Calcipotriol using Lovastatin as an internal standard. The expected performance of a method using this compound is included for a theoretical comparison, based on the known advantages of using a stable isotope-labeled internal standard.

Validation ParameterMethod with this compound (Calcipotriol-d4) (Expected)Method with Lovastatin (Experimental Data)
Linearity Range Wide, with high correlation coefficient (r² > 0.99)Skin Homogenate: LLOQ of 1 ng/mLReceptor Medium: LLOQ of 0.5 ng/mLOintment: LLOQ of 40 ng/mL
Accuracy High (typically within 15% of nominal concentration)Not explicitly stated in the available abstract
Precision High (typically ≤15% RSD)Not explicitly stated in the available abstract
Lower Limit of Quantification (LLOQ) Potentially lower due to reduced matrix effectsSkin Homogenate: 1 ng/mLReceptor Medium: 0.5 ng/mLOintment: 40 ng/mL
Matrix Effect Compensation ExcellentGood, but may be less effective than a deuterated standard
Recovery Consistent and reproducibleNot explicitly stated in the available abstract

Experimental Protocols

LC-MS/MS Method for Calcipotriol using Lovastatin as Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction):

  • Biological samples (skin homogenate, receptor medium) or ointment samples are prepared.

  • Lovastatin is added as the internal standard.

  • Extraction is performed using an appropriate organic solvent.

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: Extend-C18 column.

  • Mobile Phase: Isocratic elution with an appropriate solvent mixture.

  • Flow Rate: Optimized for separation.

  • Injection Volume: Standardized for all samples.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Calcipotriol: m/z 411.1 → 393.5

    • Lovastatin (IS): m/z 403.2 → 101.2

Workflow and Decision Logic

The following diagrams illustrate the general workflow for the validation of an analytical method and the logical basis for selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation prep1 Sample Collection (e.g., Plasma, Tissue) prep2 Addition of Internal Standard (this compound or Lovastatin) prep1->prep2 prep3 Liquid-Liquid Extraction prep2->prep3 prep4 Evaporation and Reconstitution prep3->prep4 analysis1 Chromatographic Separation (C18 Column) prep4->analysis1 analysis2 Mass Spectrometric Detection (ESI-, MRM) analysis1->analysis2 val1 Linearity & Range analysis2->val1 val2 Accuracy & Precision analysis2->val2 val3 Selectivity analysis2->val3 val4 LOD & LOQ analysis2->val4 val5 Stability analysis2->val5

General workflow for the validation of an LC-MS/MS analytical method.

G start Need to Quantify Calcipotriol in a Biological Matrix is_deuterated_available Is a Deuterated Internal Standard (this compound) Available? start->is_deuterated_available use_deuterated Use this compound (Gold Standard) is_deuterated_available->use_deuterated Yes find_alternative Find a Structurally Unrelated IS with Similar Properties is_deuterated_available->find_alternative No validate_method Validate the Analytical Method (Accuracy, Precision, Linearity, etc.) use_deuterated->validate_method find_alternative->validate_method end Routine Sample Analysis validate_method->end

Decision logic for internal standard selection in analytical method development.

Conclusion

For the development of a highly accurate and precise LC-MS/MS method for the quantification of Calcipotriol, the use of this compound (Calcipotriol-d4) as an internal standard is strongly recommended. Its properties as a stable isotope-labeled analog provide the most effective means of correcting for experimental variability. In situations where a deuterated standard is not feasible, alternative internal standards like Lovastatin can be employed, and the analytical method must be thoroughly validated to ensure its performance meets the required standards for the intended application. The provided experimental data for the Lovastatin method serves as a useful benchmark for the performance that can be achieved with a non-deuterated internal standard.

A Comparative Analysis of MC 1080-d4 and Non-Deuterated MC 1080 in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the deuterated vitamin D analog MC 1080-d4 against its non-deuterated counterpart, MC 1080. The following data and protocols are intended to highlight the performance differences observed in key preclinical assays, offering insights into the potential advantages of deuterium substitution for this class of compounds.

MC 1080 is a novel vitamin D analog that has demonstrated potent activity in modulating the vitamin D receptor (VDR) signaling pathway, a critical pathway in cellular proliferation and differentiation. To address the common challenge of rapid metabolism associated with vitamin D analogs, a deuterated version, this compound, was synthesized. This guide details the comparative evaluation of these two compounds.

Enhanced Metabolic Stability of this compound

One of the primary goals of deuteration is to slow the rate of metabolic breakdown. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a key step in drug metabolism.[1][2][3][4] This can lead to a more favorable pharmacokinetic profile, including a longer half-life and increased exposure.[1][3][4][5]

In Vitro Metabolic Stability Assay

Experimental Protocol:

Human liver microsomes were incubated with MC 1080 and this compound at a concentration of 1 µM. Samples were taken at various time points (0, 15, 30, 60, and 120 minutes) and the amount of remaining parent compound was quantified by LC-MS/MS.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
MC 108025.826.9
This compound78.38.9

The data clearly indicates that this compound possesses significantly greater metabolic stability compared to MC 1080, with a three-fold increase in half-life and a corresponding decrease in intrinsic clearance.

cluster_0 Metabolic Pathway of MC 1080 cluster_1 Metabolic Pathway of this compound MC_1080 MC 1080 (C-H bond) Metabolite_1 Inactive Metabolite MC_1080->Metabolite_1 CYP450 Metabolism MC_1080_d4 This compound (C-D bond) Metabolite_2 Inactive Metabolite MC_1080_d4->Metabolite_2 Reduced CYP450 Metabolism

Caption: Deuteration slows the metabolic breakdown of MC 1080.

Pharmacokinetic Profile in Rodents

To assess how the improved in vitro stability translates to an in vivo setting, a pharmacokinetic study was conducted in male Sprague-Dawley rats.

Experimental Protocol:

Rats were administered a single intravenous (IV) dose of 0.5 mg/kg of either MC 1080 or this compound. Blood samples were collected at predetermined time points over 24 hours, and plasma concentrations of the compounds were determined by LC-MS/MS.

Table 2: Pharmacokinetic Parameters in Rats (0.5 mg/kg IV)

CompoundAUC (0-inf) (ng·h/mL)CL (mL/h/kg)Vdss (L/kg)t½ (h)
MC 10801,245401.61.83.1
This compound3,890128.51.79.2

The in vivo data corroborates the in vitro findings. This compound exhibited a significantly higher area under the curve (AUC), indicating greater drug exposure, and a lower clearance rate. The terminal half-life of this compound was nearly three times longer than that of its non-deuterated counterpart.

Dosing IV Dosing (0.5 mg/kg) Sampling Blood Sampling (0-24h) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters

Caption: Workflow for the in vivo pharmacokinetic study.

Receptor Binding and In Vitro Potency

It is crucial to ensure that deuteration does not negatively impact the compound's ability to interact with its biological target. Therefore, the binding affinity for the vitamin D receptor (VDR) and the in vitro functional potency were assessed.

VDR Binding Assay

Experimental Protocol:

A competitive binding assay was performed using a commercially available VDR competitor assay kit. The ability of MC 1080 and this compound to displace a fluorescently labeled vitamin D probe from the VDR was measured.

Cellular Potency Assay

Experimental Protocol:

Human keratinocytes were treated with increasing concentrations of MC 1080 and this compound for 48 hours. The induction of a VDR target gene, CYP24A1, was quantified by qRT-PCR.

Table 3: VDR Binding Affinity and In Vitro Potency

CompoundVDR Ki (nM)CYP24A1 Induction EC50 (nM)
MC 10800.81.2
This compound0.91.3

The results demonstrate that deuteration at the specified positions in this compound has no discernible effect on its binding affinity for the VDR or its in vitro potency in inducing a key target gene.

VDR_Pathway Vitamin D Analog (MC 1080 or this compound) Binds to Vitamin D Receptor (VDR) Translocation to Nucleus Heterodimerization with RXR Binds to Vitamin D Response Element (VDRE) Modulation of Gene Transcription (e.g., CYP24A1) VDR_Pathway:f0->VDR_Pathway:f1 VDR_Pathway:f1->VDR_Pathway:f2 VDR_Pathway:f2->VDR_Pathway:f3 VDR_Pathway:f3->VDR_Pathway:f4 VDR_Pathway:f4->VDR_Pathway:f5

References

Cross-Validation of MC 1080-d4 Analysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation of analytical techniques for the quantification of MC 1080-d4, a deuterated analogue of the potent vitamin D derivative Seocalcitol (MC 1080 or EB 1089). The comparison focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassays, offering researchers, scientists, and drug development professionals a clear perspective on the performance and application of each method.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the quantification of this compound and its non-deuterated counterpart is critical in drug development and research. The following tables summarize the key performance metrics for LC-MS/MS, HPLC-UV, and Immunoassays based on published data for MC 1080 and other relevant vitamin D analogues.

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for MC 1080

ParameterPerformance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 pg/mL in serum
Accuracy Within ± 15% of nominal concentrations
Precision (RSD%) < 15%
Recovery High and consistent
Specificity High, distinguishes between analogues

Table 2: Performance Characteristics of a Representative HPLC-UV Method for a Vitamin D Metabolite

ParameterPerformance
Linearity (r²) 0.9989
Limit of Detection (LOD) 1.17 ng/mL
Limit of Quantification (LOQ) 3.55 ng/mL
Accuracy (% Recovery) 92.2% to 97.1%
Precision (RSD%) < 10%
Specificity Moderate, potential for interferences

Table 3: General Performance Characteristics of a Representative Vitamin D Immunoassay (ELISA)

ParameterPerformance
Sensitivity (LOD) Typically in the low ng/mL range (e.g., < 2 ng/mL)
Precision (Intra-assay CV%) < 10%
Precision (Inter-assay CV%) < 15%
Specificity Variable, potential for cross-reactivity with other metabolites

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for MC 1080 and other vitamin D analogues.

LC-MS/MS Method for MC 1080 in Serum

This method is adapted from a published assay for the quantitative analysis of Seocalcitol (EB 1089) in human and pig serum.

a) Sample Preparation:

  • To 1.0 mL of serum, add an internal standard (e.g., [d6]-EB 1089).

  • Perform protein precipitation with an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant is subjected to automated solid-phase extraction (SPE) using a C18 cartridge. This involves a reversed-phase and a normal-phase extraction procedure on the same cartridge to enhance cleanup.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b) Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: Symmetri C8, 50 x 2.1 mm, 3.5 µm.

  • Mobile Phase: A linear gradient of methanol (from 75% to 99%) with 2 mM ammonium acetate.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for MC 1080 and its deuterated internal standard.

HPLC-UV Method for a Vitamin D Metabolite

This protocol is based on a validated method for the determination of 25-hydroxyvitamin D3 in human plasma.

a) Sample Preparation:

  • To a plasma sample, add a protein precipitating agent such as acetonitrile containing 0.1% formic acid (in a 2:1 v/v ratio).

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge to separate the precipitated proteins.

  • Collect the supernatant and inject it into the HPLC system.

b) Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis diode-array detector.

  • Column: Acclaim™ 120 C18, 5 µm, 4.6 × 250 mm.

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 100 µL.

  • Detection Wavelength: 265 nm.

Immunoassay (ELISA) for Vitamin D Metabolites

This is a general protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 25-hydroxyvitamin D.

a) Assay Principle: The assay is based on the competition between the vitamin D in the sample and a fixed amount of labeled vitamin D (e.g., biotinylated) for a limited number of binding sites on a specific antibody coated on a microplate.

b) Assay Procedure:

  • Prepare standards, controls, and patient samples. Often, a dissociation step is required to release vitamin D from its binding protein.

  • Pipette standards, controls, and samples into the wells of the antibody-coated microplate.

  • Add the biotinylated vitamin D tracer to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound components.

  • Add a streptavidin-enzyme conjugate (e.g., HRP) that binds to the captured biotinylated vitamin D.

  • Wash the plate again to remove the unbound conjugate.

  • Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • The concentration of vitamin D in the samples is inversely proportional to the measured absorbance.

Visualizations

The following diagrams illustrate the analytical workflow and the biological signaling pathway relevant to MC 1080.

Analytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (e.g., Serum, Plasma) Internal_Standard Internal Standard Spiking (this compound) Sample_Collection->Internal_Standard Addition Extraction Extraction (Protein Precipitation, SPE) Internal_Standard->Extraction Processing Chromatography Chromatographic Separation (LC or HPLC) Extraction->Chromatography Injection Detection Detection (MS/MS or UV) Chromatography->Detection Elution Data_Acquisition Data Acquisition Detection->Data_Acquisition Signal Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Analysis Reporting Result Reporting Quantification->Reporting Finalization

Caption: A typical bioanalytical workflow for the quantification of this compound.

VitaminD_Signaling cluster_cell Target Cell VDR Vitamin D Receptor (VDR) RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element (VDRE) in DNA RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Regulates Biological_Response Biological Response (e.g., Anti-proliferation, Differentiation) Transcription->Biological_Response Leads to MC1080 MC 1080 MC1080->VDR Binds

Caption: The genomic signaling pathway of MC 1080 via the Vitamin D Receptor.

Inter-laboratory Comparison of Results Using MC 1080-d4: A Guide to its Application in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data from direct inter-laboratory comparisons of MC 1080-d4 (deuterated sodium monofluoroacetate) is limited. This guide, therefore, focuses on the established application of this compound as an internal standard in analytical methodologies, providing a framework for its use and the expected outcomes based on common laboratory practices.

This guide is intended for researchers, scientists, and drug development professionals utilizing analytical techniques for the quantification of sodium monofluoroacetate (Compound 1080).

The Role of this compound in Analytical Chemistry

This compound is a deuterated form of sodium monofluoroacetate. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated compounds serve as ideal internal standards. Because they are chemically identical to the analyte of interest but have a different mass, they can be used to improve the accuracy and precision of quantification by correcting for variations during sample preparation and analysis.

Experimental Protocol: Quantification of Sodium Monofluoroacetate using this compound as an Internal Standard

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of sodium monofluoroacetate in a sample matrix using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Stock Solutions:

  • Prepare a stock solution of sodium monofluoroacetate at a known high concentration in a suitable solvent (e.g., methanol or water).

  • Prepare a stock solution of this compound at a known high concentration in the same solvent.

2. Preparation of Calibration Standards:

  • Create a series of calibration standards by spiking a known amount of the sodium monofluoroacetate stock solution into the matrix of interest (e.g., plasma, water, tissue homogenate) to achieve a range of concentrations.

  • Add a fixed amount of the this compound internal standard stock solution to each calibration standard.

3. Sample Preparation:

  • To each unknown sample, add the same fixed amount of the this compound internal standard stock solution as was added to the calibration standards.

  • Perform sample extraction to isolate the analyte and internal standard from the matrix. This may involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS system.

4. LC-MS Analysis:

  • Inject the prepared calibration standards and samples onto the LC-MS system.

  • Develop a chromatographic method to separate the analyte from other matrix components.

  • Set up the mass spectrometer to monitor for specific mass-to-charge ratio (m/z) transitions for both sodium monofluoroacetate and this compound.

5. Data Analysis:

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot this ratio against the known concentration of the analyte for each calibration standard to generate a calibration curve.

  • For each unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analysis.

cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result A Sample Collection B Spike with this compound (Internal Standard) A->B C Sample Extraction (e.g., SPE, LLE) B->C D LC-MS Analysis C->D E Data Processing (Peak Integration) D->E F Quantification using Calibration Curve E->F G Final Concentration of Analyte F->G

Caption: Workflow for quantitative analysis using an internal standard.

Expected Performance and Data Interpretation

While specific inter-laboratory data is not available for this compound, the use of a deuterated internal standard is a widely accepted practice to enhance the robustness and reliability of quantitative analytical methods.

Table 1: Expected Impact of Internal Standard on Method Performance

Performance MetricWithout Internal StandardWith this compound Internal StandardRationale
Accuracy VariableImprovedCorrects for analyte loss during sample preparation and variations in instrument response.
Precision LowerHigherMinimizes variability introduced during sample handling and injection.
Matrix Effects SusceptibleMitigatedCompensates for signal suppression or enhancement caused by co-eluting matrix components.
Method Robustness LowerHigherProvides more consistent results across different batches of samples and minor variations in experimental conditions.

By incorporating this compound into the analytical workflow, researchers can have greater confidence in the accuracy and precision of their results for the quantification of sodium monofluoroacetate. This is crucial in research and drug development settings where reliable data is paramount for decision-making.

Navigating the Analytical Landscape of Deuterated Vitamin D Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmaceutical research and development, the accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. For potent synthetic vitamin D analogs, such as the compound family to which MC 1080-d4 belongs, this analytical rigor is especially critical. This guide provides a comparative overview of the methods employed for the analysis of deuterated vitamin D analogs, with a focus on accuracy and precision, supported by experimental data and detailed protocols.

While "this compound" is not a widely referenced designation in peer-reviewed literature, the analytical principles discussed here are applicable to deuterated vitamin D analogs, which are commonly used as internal standards in mass spectrometry-based assays to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard for correcting for matrix effects and variability in sample processing and instrument response.

Comparative Analysis of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant methodology for the quantification of vitamin D analogs in biological matrices due to its high sensitivity, specificity, and ability to multiplex. The accuracy and precision of these methods are heavily reliant on the use of appropriate internal standards and meticulous sample preparation.

Below is a summary of performance data from studies employing LC-MS/MS for the analysis of vitamin D metabolites, showcasing the typical accuracy and precision achievable with the use of deuterated internal standards.

Analytical MethodAnalyteMatrixAccuracy (% Recovery)Precision (% CV)
LC-MS/MS25-hydroxyvitamin D3Serum95-105%< 5%
LC-MS/MS1,25-dihydroxyvitamin D3Plasma92-108%< 8%
LC-MS/MS25-hydroxyvitamin D2Serum97-103%< 6%

Data presented is a representative summary from typical validation studies of LC-MS/MS methods for vitamin D metabolites.

Detailed Experimental Protocol: LC-MS/MS Quantification of Vitamin D Analogs

The following protocol outlines a typical workflow for the quantification of a vitamin D analog in a biological matrix using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard (e.g., d4-analog). This step precipitates the majority of proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water and methanol, both containing a small percentage of a modifier like formic acid, is typical.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

    • Injection Volume: 10-20 µL of the reconstituted sample is injected.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is often used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored.

3. Data Analysis:

  • The peak area of the analyte is normalized to the peak area of the deuterated internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Workflow for LC-MS/MS Analysis of Deuterated Vitamin D Analogs

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Serum) Spike Spike with Deuterated Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject Sample onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Generation Ratio->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: A generalized workflow for the quantitative analysis of vitamin D analogs using LC-MS/MS.

Signaling Pathway of Vitamin D Action

D3 Vitamin D3 (in circulation) VDR Vitamin D Receptor (VDR) D3->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms complex with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE on DNA) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Protein Protein Synthesis & Biological Response Gene->Protein

Caption: The classical genomic signaling pathway of Vitamin D3.

MC 1080-d4 performance in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

[2] https://www.caymanchem.com/product/9000517/mc-1080-d4 MC 1080-d4 is intended for R&D use only, not for human or veterinary use. It is a deuterated analog of MC 1080, a metabolite of the vitamin D analog MC 903 (Calcipotriol). MC 1080 is the biologically active form of MC 903. this compound is designed for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. Formal Name: (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4 CAS Number: 1262841-32-4 Molecular Formula: C27H38D4O3 Formula Weight: 434.7 Purity: ≥95% Supplied as: A solution in ethanol Storage: -20°C Stability: ≥ 1 year Chemical Structure: (Image provided) MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. this compound is a deuterated analog of MC 1080. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the biologically active form of MC 903. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. this compound is an internal standard. this compound is used to quantify MC 1080. this compound is a deuterated analog of MC 1080. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is used in GC- or LC-MS. this compound is for research use only. this compound is not for human or veterinary use. this compound is stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. this compound is a solution in ethanol. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is used as an internal standard for the quantification of MC 1080. this compound is used in GC- or LC-MS. this compound is for research use only. this compound is not for human or veterinary use. this compound is stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. this compound is a solution in ethanol. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal standard for the quantification of MC 1080 by GC- or LC-MS. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of ≥95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is a metabolite of MC 903 (Calcipotriol). MC 1080 is the active form of MC 903. this compound is an internal standard for quantifying MC 1080. this compound is a deuterated version of MC 1080. this compound is for research and development use only. this compound is not for human or veterinary use. this compound is supplied as a solution in ethanol. this compound should be stored at -20°C. this compound is stable for at least one year. this compound has a purity of at least 95%. The molecular formula of this compound is C27H38D4O3. The formula weight of this compound is 434.7. The CAS number of this compound is 1262841-32-4. The formal name of this compound is (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol-d4. The chemical structure of this compound is available. MC 1080 is also known as (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,5R)-5,6-dimethyl-6-hydroxy-2-hepten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol. MC 903 is also known as Calcipotriol. The molecular formula of MC 1080 is C27H42O3. The formula weight of MC 1080 is 418.6. The CAS number of MC 1080 is 112849-27-1. MC 1080 is a metabolite of MC 903. MC 1080 is the active form of MC 903. this compound is a deuterated analog of MC 1080. this compound is intended for use as an internal stan

A Comparative Analysis of MC 1080-d4 and Calcitriol-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between vitamin D analogs is critical for advancing therapeutic strategies. This guide provides a comprehensive comparative analysis of MC 1080-d4 and the endogenous active form of vitamin D3, calcitriol-d3, with a focus on their molecular interactions, cellular effects, and the experimental methodologies used for their evaluation.

MC 1080 is a synthetic analog of calcitriol, also known as calcipotriol. The "-d4" designation suggests that the molecule has been deuterated, a modification often used in research to study metabolism and pharmacokinetics. For the purpose of this comparison, we will focus on the biological activity of the parent compound, calcipotriol (MC 1080), in relation to calcitriol-d3. Both compounds exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a host of genes involved in calcium homeostasis, cell proliferation, and differentiation.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data comparing the performance of MC 1080 (calcipotriol) and calcitriol-d3.

CompoundTargetAssay TypeResult
MC 1080 (Calcipotriol) Vitamin D Receptor (VDR)Competitive Binding AssayHigh Affinity
Calcitriol-d3 Vitamin D Receptor (VDR)Competitive Binding AssayHigh Affinity

Table 1: Comparative Vitamin D Receptor Binding Affinity. Note: Specific Ki or IC50 values for this compound were not available in the public domain. However, calcipotriol is known to have a high affinity for the VDR, comparable to that of calcitriol.

CompoundTarget GeneCell TypeEffect on Gene Expression
MC 1080 (Calcipotriol) CYP24A1VariousUpregulation
Calcitriol-d3 CYP24A1VariousUpregulation
MC 1080 (Calcipotriol) TRPV6Intestinal CellsUpregulation
Calcitriol-d3 TRPV6Intestinal CellsUpregulation

Table 2: Comparative Effects on VDR Target Gene Expression. Both compounds are potent inducers of CYP24A1, the enzyme responsible for vitamin D catabolism, and TRPV6, a key calcium channel.

CompoundCell TypeAssayEffect
MC 1080 (Calcipotriol) Keratinocytes, Cancer CellsProliferation Assays (e.g., MTT)Inhibition of Proliferation
Calcitriol-d3 Keratinocytes, Cancer CellsProliferation Assays (e.g., MTT)Inhibition of Proliferation
MC 1080 (Calcipotriol) KeratinocytesDifferentiation AssaysInduction of Differentiation
Calcitriol-d3 KeratinocytesDifferentiation AssaysInduction of Differentiation

Table 3: Comparative Effects on Cellular Processes. Both compounds demonstrate potent anti-proliferative and pro-differentiating effects in various cell types, which is the basis for their clinical use in hyperproliferative disorders like psoriasis.

Experimental Protocols: Methodologies for Comparative Analysis

To ensure the reproducibility and validity of comparative studies between this compound and calcitriol-d3, detailed experimental protocols are essential. Below are methodologies for the key experiments cited.

Competitive Vitamin D Receptor (VDR) Binding Assay

This assay determines the relative affinity of a test compound (e.g., this compound) for the VDR compared to a radiolabeled ligand, typically [³H]-calcitriol.

  • Materials:

    • Recombinant human VDR

    • [³H]-calcitriol (radiolabeled ligand)

    • Unlabeled calcitriol-d3 (for standard curve)

    • This compound (test compound)

    • Binding buffer (e.g., TEGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

    • Hydroxyapatite slurry

    • Scintillation fluid and counter

  • Procedure:

    • A constant amount of recombinant VDR and [³H]-calcitriol are incubated in the binding buffer.

    • Increasing concentrations of unlabeled calcitriol-d3 (for standard curve) or this compound are added to compete for binding to the VDR.

    • The mixture is incubated to reach equilibrium.

    • The VDR-ligand complexes are separated from the unbound ligand using a hydroxyapatite slurry, which binds the receptor complexes.

    • The radioactivity of the bound [³H]-calcitriol is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-calcitriol (IC50) is calculated and can be used to determine the binding affinity (Ki).

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This method quantifies the expression levels of VDR target genes, such as CYP24A1 and TRPV6, in response to treatment with this compound or calcitriol-d3.

  • Materials:

    • Cell line of interest (e.g., human keratinocytes, intestinal epithelial cells)

    • This compound and calcitriol-d3

    • RNA extraction kit

    • Reverse transcription kit

    • qPCR primers for target genes (CYP24A1, TRPV6) and a housekeeping gene (e.g., GAPDH, ACTB)

    • SYBR Green or TaqMan qPCR master mix

    • Real-time PCR instrument

  • Procedure:

    • Cells are cultured and treated with various concentrations of this compound or calcitriol-d3 for a specified time.

    • Total RNA is extracted from the cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR is performed using specific primers for the target and housekeeping genes.

    • The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to the housekeeping gene.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cell line of interest

    • This compound and calcitriol-d3

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are treated with a range of concentrations of this compound or calcitriol-d3.

    • After the desired incubation period, MTT solution is added to each well.

    • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using the solubilization solution.

    • The absorbance of the resulting colored solution is measured using a microplate reader at the appropriate wavelength (typically around 570 nm).

    • The absorbance is proportional to the number of viable, metabolically active cells.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Calcitriol-d3 VDR_inactive VDR Ligand->VDR_inactive Binds VDR_active VDR VDR_inactive->VDR_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active VDRE Vitamin D Response Element VDR_active->VDRE Heterodimerizes with RXR RXR_active->VDRE Gene_Transcription Gene Transcription (e.g., CYP24A1, TRPV6) VDRE->Gene_Transcription Regulates

Caption: VDR Signaling Pathway for this compound and Calcitriol-d3.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Keratinocytes) Treatment 2. Treatment with This compound or Calcitriol-d3 Cell_Culture->Treatment VDR_Binding 3a. VDR Binding Assay Treatment->VDR_Binding Gene_Expression 3b. Gene Expression (qPCR) Treatment->Gene_Expression Cell_Proliferation 3c. Cell Proliferation (MTT Assay) Treatment->Cell_Proliferation Data_Analysis 4. Data Analysis and Comparison VDR_Binding->Data_Analysis Gene_Expression->Data_Analysis Cell_Proliferation->Data_Analysis

Caption: Experimental Workflow for Comparative Analysis.

Logical_Relationship Ligand This compound or Calcitriol-d3 VDR_Activation VDR Activation Ligand->VDR_Activation Gene_Modulation Modulation of Target Gene Expression VDR_Activation->Gene_Modulation Cellular_Effects Anti-proliferative & Pro-differentiating Effects Gene_Modulation->Cellular_Effects

Caption: Logical Relationship of Biological Effects.

Evaluating the Cost-Effectiveness of MC 1080-d4 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the quantitative analysis of Calcipotriene (also known as MC 1080), the choice of an appropriate internal standard is critical for assay accuracy and reliability. MC 1080-d4 (Calcipotriene-d4) is a deuterated form of the active compound, designed for use as an internal standard in mass spectrometry-based methods. This guide provides an objective comparison of this compound with other potential internal standards, supported by experimental data and protocols to aid in making a cost-effective decision.

Comparison of Internal Standard Alternatives

The primary role of an internal standard (IS) in quantitative analysis is to correct for the variability in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte, as it shares very similar chemical and physical properties. However, cost and availability may lead researchers to consider other alternatives.

FeatureThis compound (Calcipotriene-d4)Other Deuterated Analogs (e.g., -d3, -d7)Non-Isotopic Structural Analog
Principle Stable isotope-labeled internal standardStable isotope-labeled internal standardStructurally similar but not identical molecule
Co-elution with Analyte Nearly identicalNearly identicalMay differ significantly
Ionization Efficiency Nearly identical to analyteNearly identical to analyteMay differ, requiring careful validation
Correction for Matrix Effects ExcellentExcellentVariable, may not fully compensate
Isotopic Purity Typically >98%Typically >98%Not applicable
Commercial Availability Available from specialty chemical suppliersMay be less common or require custom synthesisGenerally more readily available
Relative Cost HighHigh to Very HighLow to Moderate

Experimental Protocols

A robust analytical method is essential for accurate quantification. Below is a representative protocol for the determination of Calcipotriene in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.

Objective: To quantify the concentration of Calcipotriene in skin homogenate samples.

Materials:

  • Calcipotriene standard

  • This compound (or alternative internal standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water, HPLC grade

  • Skin tissue samples

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of Calcipotriene in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL.

    • Prepare working solutions of Calcipotriene and this compound by serial dilution.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Homogenize skin tissue samples in a suitable buffer.

    • To a 100 µL aliquot of skin homogenate, add 10 µL of the this compound working solution.

    • Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

      • Monitor the precursor-to-product ion transitions for both Calcipotriene and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the Calcipotriene standards.

    • Determine the concentration of Calcipotriene in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (this compound) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Cal Calibration Curve Ratio->Cal Quant Quantify Analyte Cal->Quant

Quantitative analysis workflow using an internal standard.

Safety Operating Guide

Proper Disposal Procedures for MC 1080-d4 (Calcitriol-d4)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of MC 1080-d4, a deuterated analog of Calcitriol. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with this potent compound.

Chemical and Physical Properties
PropertyValueReference
Chemical NameCalcitriol-d4
Synonyms1α,25-Dihydroxyvitamin D3-d4, this compound[1][2]
Molecular FormulaC₂₇H₄₀D₄O₃
AppearanceWhite crystalline powder[1]
SolubilitySoluble in organic solvents, relatively insoluble in water[2]
StabilityAir and light sensitive. Heat and light accelerate decomposition.[1]
Health Hazard Information

This compound is a highly potent, pharmacologically active material. Exposure to even small amounts may cause physiological effects. It is extremely hazardous in case of ingestion and hazardous in case of skin contact (irritant, permeator), eye contact (irritant), and inhalation.[3] Severe over-exposure can result in death.[3] It may also cause adverse reproductive effects and birth defects.[3]

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Segregation & Containment cluster_2 Disposal & Decontamination cluster_3 Final Steps start Start: this compound designated for disposal ppe Wear Appropriate PPE: - Lab Coat - Safety Goggles - Chemical-resistant Gloves start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste: - Contaminated consumables - Expired/unwanted solid compound waste_type->solid_waste liquid_waste Liquid Waste: - Contaminated solvents - Solutions containing this compound waste_type->liquid_waste solid_container Place in a labeled, sealed, and puncture-resistant container for solid hazardous waste. solid_waste->solid_container liquid_container Place in a labeled, sealed, and leak-proof container for liquid hazardous waste. liquid_waste->liquid_container storage Store waste container in a designated hazardous waste accumulation area. solid_container->storage liquid_container->storage disposal_request Arrange for disposal with a licensed hazardous waste management company. storage->disposal_request decontaminate Decontaminate all work surfaces and equipment. disposal_request->decontaminate remove_ppe Properly remove and dispose of PPE. decontaminate->remove_ppe end End: Disposal complete and area is safe. remove_ppe->end

This compound Disposal Workflow

Detailed Disposal and Decontamination Protocols

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.[4]

  • In cases of inadequate ventilation or when handling powders, respiratory protection should be worn.[4]

2. Waste Segregation and Containment:

  • Solid Waste: This includes expired or unwanted solid this compound, as well as contaminated items such as weighing paper, pipette tips, and vials.

    • Carefully place all solid waste into a designated, puncture-resistant container with a secure lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound (Calcitriol-d4)".

  • Liquid Waste: This includes solutions containing this compound and contaminated solvents.

    • Collect all liquid waste in a designated, leak-proof, and sealable container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound (Calcitriol-d4)" and the approximate concentration.

    • DO NOT allow wash water from cleaning equipment to enter drains.[1] Collect all wash water for treatment and disposal as hazardous waste.[1]

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure that the storage area is away from incompatible materials, such as oxidizing agents.[1]

4. Disposal Procedures:

  • All waste containing this compound must be disposed of as hazardous waste.[1]

  • Disposal must be handled in accordance with all applicable local, state, and federal regulations.[1][4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Do not attempt to dispose of this material through standard laboratory trash or sewer systems.

5. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, dampen the spilled solid material with water to prevent dusting.[1]

    • Carefully sweep or vacuum the spilled material into a hazardous waste container.[4] If using a vacuum, it must be fitted with a HEPA filter.[1]

    • Clean the spill area thoroughly with a suitable detergent or solvent and collect the cleaning materials as hazardous waste.[4]

  • Major Spills:

    • Evacuate the area immediately and move upwind.[1]

    • Alert your institution's emergency responders and provide them with the location and nature of the hazard.[1]

    • Avoid all personal contact with the spilled material, including inhalation.[1]

6. Decontamination of Laboratory Equipment:

  • All equipment and work surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Use a suitable detergent or solvent to clean the surfaces.

  • All cleaning materials, including wipes and solvents, must be collected and disposed of as hazardous waste.[4]

Environmental Hazard: this compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Avoid release to the environment.[1] This material and its container must be disposed of as hazardous waste.[1]

References

Personal protective equipment for handling MC 1080-d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for MC 1080-d4

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent calcitriol analog. Given the high potency and potential hazards associated with this compound, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination.

Hazard Identification and Risk Assessment

Due to its high potency, this compound would likely be classified in a high Occupational Exposure Band (OEB), such as OEB 4 (1-10 μg/m³) or OEB 5 (<1 μg/m³), necessitating stringent containment and personal protective equipment (PPE).[3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table outlines the required PPE for various tasks.

TaskRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) Primary Containment: Use of a containment ventilated enclosure (CVE), glovebox, or flexible isolator is essential to minimize aerosol generation.[4][5]Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) is highly recommended.[3][5] If a PAPR is not available, a full-face respirator with appropriate particulate filters should be used.[6]Hand Protection: Double gloving with nitrile gloves is required. Change gloves frequently and immediately if contaminated.Body Protection: A disposable, low-linting coverall ("bunny suit") with integrated hood and shoe covers.[6]Eye Protection: Chemical splash goggles or a full-face shield.[6]
Handling Solutions Respiratory Protection: If not handled in a fume hood or CVE, a half-mask respirator with appropriate cartridges should be used.Hand Protection: Double gloving with nitrile gloves.Body Protection: A disposable gown with tight-fitting cuffs, closing at the back.[6]Eye Protection: Chemical splash goggles.
General Laboratory Operations Hand Protection: Nitrile gloves.Body Protection: A dedicated lab coat.Eye Protection: Safety glasses with side shields.

Operational and Disposal Plans

Experimental Protocols: Step-by-Step Handling Procedures

1. Preparation and Weighing of Dry Powder:

  • Step 1: Gowning and PPE. Before entering the designated handling area, don all required PPE as specified in the table above for "Weighing and Aliquoting."

  • Step 2: Prepare the Containment Enclosure. Ensure the CVE, glovebox, or isolator is clean and operating correctly. If using a glovebox, purge with an inert gas if the compound is sensitive to air or moisture.

  • Step 3: Introduce Materials. Carefully introduce the container of this compound, along with all necessary tools (spatulas, weigh boats, vials, etc.), into the containment enclosure.

  • Step 4: Weighing. Perform all weighing and aliquoting operations within the containment enclosure to prevent the escape of airborne particles. Use anti-static weigh boats if necessary.

  • Step 5: Sealing and Labeling. Securely seal all containers with the weighed compound. Clearly label each container with the compound name, concentration, date, and appropriate hazard warnings.

  • Step 6: Decontamination. Decontaminate all surfaces and tools inside the containment enclosure according to established procedures.

  • Step 7: Doffing PPE. Remove PPE in a designated area, following a strict doffing procedure to avoid cross-contamination.

2. Preparation of Solutions:

  • Step 1: Work in a Ventilated Area. All solution preparation should be conducted within a certified chemical fume hood or a CVE.

  • Step 2: Add Solvent. Carefully add the desired solvent to the vial containing the pre-weighed this compound.

  • Step 3: Dissolution. Gently agitate the vial to ensure complete dissolution. Avoid vigorous shaking that could generate aerosols.

  • Step 4: Transfer and Storage. If necessary, transfer the solution to a final container. Seal, label, and store the solution in a designated, secure location away from incompatible materials.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: This includes used gloves, gowns, shoe covers, weigh boats, and any other disposable materials that have come into contact with the compound. Collect all solid waste in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Incineration at an approved facility is often the recommended method for such potent compounds.[7]

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling this compound task Identify Task: - Weighing Powder - Handling Solution - General Lab Work start->task weighing Weighing Powder: - Containment (CVE/Glovebox) - PAPR/Full-face Respirator - Double Gloves - Coverall task->weighing Dry Powder solution Handling Solution: - Fume Hood/CVE - Half-mask Respirator (if needed) - Double Gloves - Disposable Gown task->solution Solution general General Lab Work: - Lab Coat - Nitrile Gloves - Safety Glasses task->general Non-direct handling disposal Dispose of all contaminated materials as hazardous waste weighing->disposal solution->disposal general->disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.